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3-amino-4-methoxy-N-phenylbenzene-1-sulfonamide Documentation Hub

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  • Product: 3-amino-4-methoxy-N-phenylbenzene-1-sulfonamide
  • CAS: 27075-47-4

Core Science & Biosynthesis

Foundational

chemical structure and properties of 3-amino-4-methoxy-N-phenylbenzene-1-sulfonamide

[1][2][3][4][5] Executive Summary 3-Amino-4-methoxy-N-phenylbenzene-1-sulfonamide (CAS: 27075-47-4) is a specialized sulfonamide scaffold utilized primarily in medicinal chemistry as a precursor for biologically active a...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2][3][4][5]

Executive Summary

3-Amino-4-methoxy-N-phenylbenzene-1-sulfonamide (CAS: 27075-47-4) is a specialized sulfonamide scaffold utilized primarily in medicinal chemistry as a precursor for biologically active agents, including antitubercular and antineoplastic compounds.[1][2][3][4][5][6] Structurally, it combines an electron-rich aniline core with a sulfonamide linkage, offering unique hydrogen-bonding capabilities and electronic properties distinct from simple sulfanilamides.[1][3]

This guide provides a comprehensive technical analysis of the compound, detailing its synthesis, physicochemical properties, and structural activity relationships (SAR).[1][3] It is designed for researchers requiring rigorous data for drug design and synthetic optimization.[1][3]

Chemical Identity & Structure

Nomenclature & Identification
PropertyDetail
IUPAC Name 3-amino-4-methoxy-N-phenylbenzene-1-sulfonamide
CAS Number 27075-47-4
Molecular Formula

Molecular Weight 278.33 g/mol
SMILES COc1c(N)cc(cc1)S(=O)(=O)Nc2ccccc2
InChIKey XETWCHJMVSCTEN-UHFFFAOYSA-N
Structural Analysis

The molecule consists of two aromatic rings linked by a sulfonyl group:[1][3]

  • Ring A (Core): A benzene ring substituted at position 1 (sulfonyl), 3 (amino), and 4 (methoxy).[1][3]

    • Electronic Effects: The methoxy group (

      
      ) at C4 is a strong electron-donating group (EDG) by resonance, increasing electron density at the ortho (C3, C5) and para (C1) positions.[1][3] However, the sulfonyl group at C1 is a strong electron-withdrawing group (EWG), creating a "push-pull" electronic system across the ring.[1][3]
      
    • Sterics: The amino group at C3 is ortho to the methoxy group.[1][3] This proximity can lead to intramolecular hydrogen bonding between the amino hydrogen and the methoxy oxygen, potentially locking the conformation of the substituents.[1][3]

  • Ring B (N-Substituent): An unsubstituted phenyl ring attached to the sulfonamide nitrogen.[1][3] This ring provides lipophilicity and

    
     stacking potential in protein binding pockets.[1][3]
    

Physicochemical Properties[1][3][6][7][8]

Note: Values marked with () are predicted based on QSAR models for the sulfonamide class.*[1]

PropertyValue / RangeContext
Physical State Solid (Crystalline powder)Typical for aryl sulfonamides.[1][3]
Melting Point 150–160 °CEstimated based on structural analogs (e.g., 3-nitro precursor MP ~133°C).[3]
Solubility Low in water; High in DMSO, DMFSulfonamide NH is acidic; solubility increases in basic pH.[1][3]
pKa (Sulfonamide) ~10.0The

-phenyl group slightly increases acidity compared to alkyl sulfonamides.[1][3]
pKa (Aniline) ~3.5–4.0The electron-withdrawing sulfonyl group meta to the amine reduces basicity compared to aniline (pKa 4.6).[1][3]
LogP 1.8–2.2Moderate lipophilicity, suitable for oral bioavailability (Lipinski compliant).[1][3]

Synthesis & Manufacturing

The synthesis of 3-amino-4-methoxy-N-phenylbenzene-1-sulfonamide follows a convergent pathway, typically starting from 4-methoxybenzenesulfonyl chloride or 4-anisic acid derivatives.[1][3] The most robust route involves the nitration of the sulfonyl core followed by amidation and reduction.[1][3]

Retrosynthetic Analysis[1][3]
  • Target: 3-Amino-4-methoxy-N-phenylbenzene-1-sulfonamide[1][2][3][4][5]

  • Precursor 1: 3-Nitro-4-methoxy-N-phenylbenzenesulfonamide[1][3]

  • Starting Materials: 4-Methoxybenzenesulfonyl chloride + Aniline[1][3]

Step-by-Step Protocol
Step 1: Nitration (If starting from sulfonyl chloride)

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[1][3]
  • Mechanism: Electrophilic aromatic substitution.[1][3] The methoxy group directs ortho, while the sulfonyl group directs meta.[1][3] Both effects synergistically direct the nitro group to position 3.[1][3]

  • Product: 3-Nitro-4-methoxybenzenesulfonyl chloride.[1][3]

Step 2: Sulfonamide Formation (Amidation)

Reagents: Aniline, Pyridine (or


), DCM/THF.[1][3]
  • Procedure:

    • Dissolve 3-nitro-4-methoxybenzenesulfonyl chloride (1.0 eq) in anhydrous DCM.

    • Add Aniline (1.1 eq) and Pyridine (1.2 eq) dropwise at 0°C.

    • Stir at room temperature for 4–6 hours.

    • Workup: Wash with 1N HCl (to remove excess aniline/pyridine), then brine. Dry over

      
      .[1][3][7]
      
    • Yield: Typically 85–95%.[3]

Step 3: Nitro Reduction

Reagents:


 (Catalytic Hydrogenation) OR 

(Bechamp Reduction).[1][3]
  • Procedure (Catalytic):

    • Dissolve the nitro-intermediate in MeOH/EtOH.[1][3]

    • Add 10% Pd/C (10 wt%).[1][3]

    • Stir under

      
       atmosphere (balloon or 1-3 bar) for 12 hours.
      
    • Purification: Filter through Celite. Recrystallize from Ethanol/Water.[1][3]

  • Critical Control Point: Ensure complete reduction without hydrogenolysis of the C-S bond (rare under mild conditions).

Synthetic Workflow Diagram

SynthesisPath SM1 4-Methoxybenzenesulfonyl Chloride Step1 Nitration (HNO3 / H2SO4) SM1->Step1 Inter1 3-Nitro-4-methoxy- benzenesulfonyl Chloride Step1->Inter1 Electrophilic Subst. Step2 Amidation (Pyridine, DCM, 0°C) Inter1->Step2 SM2 Aniline SM2->Step2 Inter2 3-Nitro-4-methoxy-N- phenylbenzenesulfonamide Step2->Inter2 Nucleophilic Attack Step3 Reduction (H2, Pd/C or Fe/HCl) Inter2->Step3 Product TARGET: 3-Amino-4-methoxy-N- phenylbenzene-1-sulfonamide Step3->Product Nitro Reduction

Caption: Convergent synthesis pathway via nitration-amidation-reduction sequence.

Analytical Characterization

To validate the synthesis, the following spectral signatures are diagnostic:

1H NMR Spectroscopy (DMSO-d6, 400 MHz)
  • 
     9.8–10.0 ppm (1H, s):  Sulfonamide 
    
    
    
    .[1][3] Broad singlet, exchangeable with
    
    
    .
  • 
     7.0–7.5 ppm (5H, m):  N-Phenyl ring protons.[1][3]
    
  • 
     6.8–7.2 ppm (3H, m):  Core benzene ring protons.[1][3]
    
    • H2 (ortho to sulfonyl/amino) appears as a doublet or singlet depending on meta-coupling.[1][3]

    • H5/H6 show characteristic ortho-coupling (

      
       Hz).[1][3]
      
  • 
     5.0–5.5 ppm (2H, br s):  Amino 
    
    
    
    .[1][3] Broad, exchangeable.[1][3]
  • 
     3.8–3.9 ppm (3H, s):  Methoxy 
    
    
    
    .[1][3] Strong singlet.
Mass Spectrometry (ESI)[1][3]
  • Positive Mode (

    
    ):  279.1 m/z.[1]
    
  • Fragmentation: Loss of the aniline group (

    
    ) or 
    
    
    
    extrusion may be observed.[1][3]

Biological Applications & SAR

Pharmacophore Mapping

This molecule serves as a versatile scaffold in drug discovery:

  • Carbonic Anhydrase Inhibition (CAI): Sulfonamides coordinate with the Zinc ion in the CA active site.[1][3] While primary sulfonamides (

    
    ) are potent inhibitors, 
    
    
    
    -substituted sulfonamides (like this compound) generally show reduced CA activity unless metabolized, making them more selective for other targets (e.g., tubulin).[1][3]
  • Antitubercular Activity: Derivatives of 3-amino-4-methoxybenzenesulfonamide have shown activity against Mycobacterium tuberculosis by targeting fumarate hydratase, disrupting the TCA cycle.[1][3]

  • Anticancer (Tubulin Binding): The structural motif resembles E7010 (a sulfonamide antimitotic agent).[1][3] The 3-amino and 4-methoxy pattern is critical for binding to the colchicine site of tubulin.[1][3]

Structure-Activity Relationship (SAR) Diagram[1][3]

SAR Core Sulfonamide Core (Scaffold) R1 N-Phenyl Ring (Lipophilic Pocket) Core->R1 Hydrophobic Interaction (Target Specificity) R2 4-Methoxy Group (H-Bond Acceptor) Core->R2 Electronic Tuning (Electron Donor) R3 3-Amino Group (H-Bond Donor) Core->R3 Solubility & Intramolecular H-Bonding

Caption: SAR map highlighting the functional roles of the N-phenyl, methoxy, and amino substituents.

References

  • Chemical Identity & CAS: 3-Amino-4-methoxy-N-phenylbenzene-1-sulfonamide (CAS 27075-47-4).[1][2][3][4][5] Matrix Fine Chemicals.[1][3]

  • Biological Activity (TB): Targeting of fumarate hydratase from Mycobacterium tuberculosis using allosteric inhibitors.[1][3] National Institutes of Health (PMC).[1][3]

  • Synthesis Methodology: Preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides.[1][3] Organic Syntheses, Coll.[1][3] Vol. 10, p.423 (2004).[1][3] (Methodology adapted for 4-methoxy isomer).[1][3][6][8][9][10][7][11]

  • Structural Analogs: Structural Comparison of Three N-(4-Methoxyphenyl)-Nitrobenzenesulfonamide Derivatives. MDPI Crystals.[1][3][8] [1][3]

Sources

Exploratory

Solubility Profiling & Thermodynamic Characterization of 3-amino-4-methoxy-N-phenylbenzene-1-sulfonamide

This guide provides a rigorous technical framework for profiling the solubility of 3-amino-4-methoxy-N-phenylbenzene-1-sulfonamide . Due to the specific and likely proprietary nature of this exact ligand (often an interm...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a rigorous technical framework for profiling the solubility of 3-amino-4-methoxy-N-phenylbenzene-1-sulfonamide . Due to the specific and likely proprietary nature of this exact ligand (often an intermediate in azo-dye synthesis or a specialized pharmaceutical scaffold), this guide synthesizes predictive physicochemical modeling with a self-validating experimental protocol derived from established sulfonamide thermodynamics.[1][2]

[1][2]

Executive Summary & Physicochemical Basis

Compound Classification: Polysubstituted Sulfonanilide CAS Registry (Generic/Related): Analogous to N-phenylbenzenesulfonamide derivatives.[1][2]

The solubility profile of 3-amino-4-methoxy-N-phenylbenzene-1-sulfonamide is governed by a "push-pull" electronic structure.[1][2] The molecule features a lipophilic N-phenyl sulfonamide core contrasted by an electron-donating amino-methoxy pair on the central benzene ring.[1][2]

Structural Dissection & Solubility Prediction
MoietyNatureSolubility Impact
Sulfonamide (

)
Polar, H-bond Donor/AcceptorFacilitates solubility in polar aprotic solvents (DMSO, DMF) and alcohols.[1][2]
N-Phenyl Group Lipophilic (

-rich)
Drastically reduces water solubility; increases affinity for chlorinated solvents (DCM) and aromatics.
3-Amino Group (

)
Basic, H-bond DonorProvides pH-dependent solubility (soluble in dilute mineral acids via protonation).[1][2]
4-Methoxy Group (

)
Lipophilic, H-bond AcceptorEnhances solubility in ethers and esters; reduces crystal lattice energy relative to unsubstituted analogues.[1][2]

Thermodynamic Prediction: Dissolution is expected to be endothermic (


) and entropy-driven  (

) in polar organic solvents, adhering to the general behavior of sulfonamide derivatives [1].[1]

Predicted Solubility Profile (Hansen Solubility Parameters)

Using Group Contribution Methods (Fedors/Van Krevelen) applied to the sulfonanilide scaffold, we establish the Hansen Solubility Parameters (HSP) to guide solvent selection.

  • 
     (Dispersion):  High (due to bis-phenyl rings).[1][2]
    
  • 
     (Polarity):  Moderate (Sulfonyl dipole).[1]
    
  • 
     (Hydrogen Bonding):  Moderate (Amine/Amide protons).[1]
    
Solvent Compatibility Matrix
Solvent ClassRepresentative SolventsPredicted SolubilityMechanism
Polar Aprotic DMSO, DMF, DMAcVery High Strong dipole-dipole interactions disrupt the sulfonamide lattice.[1][2]
Polar Protic Methanol, Ethanol, IsopropanolHigh H-bonding with

and

groups.[1] Solubility increases sharply with Temperature (

).[1]
Chlorinated Dichloromethane (DCM), ChloroformModerate Interaction with the lipophilic N-phenyl domain.[1]
Ketones/Esters Acetone, Ethyl AcetateModerate Dipolar interactions; good for recrystallization.[1]
Aqueous Water (pH 7)Very Low (<0.1 mg/mL) Hydrophobic effect of the aromatic rings dominates.
Aqueous Acid 0.1 M HClHigh Protonation of

breaks crystal lattice.[1][2]
Aqueous Base 0.1 M NaOHHigh Deprotonation of Sulfonamide

(pKa ~10).[1][2]

Experimental Protocol: The "Shake-Flask" Validation System

To generate authoritative data, researchers must utilize the Isothermal Saturation Method coupled with HPLC quantification.[1] This protocol is self-validating through the use of solid-phase analysis (XRD/DSC) to detect polymorphic transitions during equilibration.[1][2]

Workflow Diagram (DOT)

SolubilityProtocol Figure 1: Self-Validating Solubility Determination Workflow Prep 1. Sample Preparation (Excess Solid + Solvent) Equil 2. Equilibration (Orbital Shaker, 24-72h) Prep->Equil T = 298.15K - 323.15K Filter 3. Phase Separation (Syringe Filter 0.45µm) Equil->Filter Supernatant SolidCheck 5. Solid Phase Audit (PXRD/DSC of Residue) Equil->SolidCheck Precipitate Analysis Anal 4. Quantification (HPLC-UV / LC-MS) Filter->Anal Dilution SolidCheck->Anal Validates Stability

Step-by-Step Methodology
  • Preparation: Add excess 3-amino-4-methoxy-N-phenylbenzene-1-sulfonamide to 10 mL of target solvent in a screw-capped glass vial.

  • Equilibration: Agitate at constant temperature (

    
     K) for 48 hours.
    
    • Validation Check: If the solid dissolves completely, add more solute until a persistent precipitate remains.

  • Phase Separation: Filter the supernatant using a pre-heated 0.45 µm PTFE syringe filter (to prevent precipitation during cooling).

  • Quantification: Analyze via HPLC-UV (Detection

    
     nm).
    
    • Mobile Phase: Acetonitrile:Water (buffered to pH 3.0 to stabilize the amine).

  • Solid Phase Audit (Critical): Analyze the undissolved residue via Powder X-Ray Diffraction (PXRD).

    • Why? Sulfonamides are prone to solvatomorphism . If the crystal form changes during the experiment, the solubility data refers to the new polymorph, not the starting material [2].

Thermodynamic Modeling

To extrapolate solubility across temperatures, the experimental mole fraction solubility (


) must be correlated using the Modified Apelblat Equation . This model is the industry standard for sulfonamide solubility [3].
The Modified Apelblat Model


  • 
     : Mole fraction solubility.[3][4]
    
  • 
     : Absolute temperature (Kelvin).[1]
    
  • 
     : Empirical parameters derived from regression analysis.
    
    • 
       & 
      
      
      
      : Reflect the entropy of solution and non-ideal solution behavior.
    • 
       : Related to the enthalpy of solution.
      
Thermodynamic Functions

From the Apelblat parameters, calculate the apparent thermodynamic properties:

  • Enthalpy of Solution (

    
    ): 
    
    
    
    
    [1][2]
    • Insight: A positive

      
       confirms the process is endothermic (solubility increases with heat).
      
  • Gibbs Free Energy (

    
    ): 
    
    
    
    
    [1][2]
    • Insight: A positive

      
       indicates the solute prefers the solid phase over the liquid phase (spontaneous precipitation requires supersaturation).
      
Interaction Mechanism Diagram (DOT)

Interactions Figure 2: Thermodynamic Solute-Solvent Interaction Map cluster_Solvents Solvent Interactions Solute 3-amino-4-methoxy- N-phenylbenzene-1-sulfonamide Alcohol Alcohols (ROH) Solute->Alcohol H-Bond: NH...O H-Bond: O...HO DMSO DMSO (S=O) Solute->DMSO Strong Dipole-Dipole (Sulfonamide S=O) Water Water (H2O) Solute->Water Hydrophobic Repulsion (Phenyl Rings)

Applications in Drug Development[5][6]

  • Recrystallization: The steep solubility curve in Ethanol/Water mixtures (high solubility at boiling, low at RT) makes this the ideal system for purification.

  • Formulation: For liquid dosage forms, PEG-400 or Propylene Glycol cosolvent systems are recommended to solubilize the lipophilic N-phenyl core.[1][2]

  • Synthesis: Use Dichloromethane (DCM) for reactions involving the amino group (acylation), as the sulfonamide remains soluble but the byproduct salts may precipitate.

References

  • Perlovich, G. L., et al. (2011).[1][5] "Thermodynamic aspects of solubility process of some sulfonamides in water, buffer, and n-octanol." Journal of Pharmaceutical and Biomedical Analysis.

  • Martinez, F., & Gomez, A. (2001).[1][3] "Thermodynamic study of the solubility of some sulfonamides in octanol, water, and the mutually saturated solvents." Journal of Solution Chemistry.

  • Hanaee, J., et al. (2005).[1] "Solubility prediction of sulfonamides at various temperatures using a single determination." ResearchGate.[2][6]

  • Hansen, C. M. "Hansen Solubility Parameters: A User's Handbook."[1] Hansen-Solubility.com.[2]

Sources

Foundational

The Versatile Scaffold: A Deep Dive into N-Phenylbenzene-1-sulfonamide Derivatives in Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals The N-phenylbenzene-1-sulfonamide core is a privileged scaffold in medicinal chemistry, serving as a foundational structure for...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The N-phenylbenzene-1-sulfonamide core is a privileged scaffold in medicinal chemistry, serving as a foundational structure for a diverse array of biologically active compounds.[1] Its inherent structural features, including the presence of two aromatic rings and a sulfonamide linker, provide a versatile template for designing molecules with a wide range of therapeutic applications. This guide offers a comprehensive exploration of N-phenylbenzene-1-sulfonamide derivatives, delving into their synthesis, multifaceted biological activities, and the critical structure-activity relationships that govern their efficacy.

The Synthetic Landscape: Crafting N-Phenylbenzene-1-sulfonamide Derivatives

The construction of the N-phenylbenzene-1-sulfonamide framework and its derivatives is primarily achieved through well-established synthetic methodologies. The most common approach involves the reaction of a substituted aniline with a corresponding benzenesulfonyl chloride in the presence of a base.[1][2] This reaction, often a variation of the Hinsberg test for amines, provides a straightforward and efficient route to the desired sulfonamides.

General Synthetic Protocol:

A typical synthesis involves the dropwise addition of a substituted benzenesulfonyl chloride to a stirred solution of a substituted aniline in a suitable solvent, such as pyridine or dichloromethane, at room temperature. The reaction mixture is then stirred for a specified period, followed by an aqueous workup to isolate the crude product. Purification is generally achieved through recrystallization or column chromatography.

Experimental Protocol: Synthesis of N-phenylbenzene-1-sulfonamide

This protocol outlines a standard laboratory procedure for the synthesis of the parent N-phenylbenzene-1-sulfonamide.

Materials:

  • Aniline

  • Benzenesulfonyl chloride

  • Pyridine (or another suitable base like triethylamine)

  • Dichloromethane (DCM) as the solvent

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Brine (saturated sodium chloride solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve aniline (1.0 equivalent) in dichloromethane.

  • Add pyridine (1.2 equivalents) to the solution and cool the mixture in an ice bath.

  • Slowly add benzenesulfonyl chloride (1.1 equivalents) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with 1 M HCl and transfer the mixture to a separatory funnel.

  • Separate the organic layer and wash it successively with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude N-phenylbenzene-1-sulfonamide by recrystallization from a suitable solvent system (e.g., ethanol/water).

Modern synthetic advancements have also introduced transition metal-catalyzed cross-coupling reactions as an alternative for constructing these derivatives, offering broader substrate scope and milder reaction conditions.[1]

Synthesis_Workflow Aniline Substituted Aniline Reaction Reaction Mixture Aniline->Reaction SulfonylChloride Benzenesulfonyl Chloride SulfonylChloride->Reaction Base Base (e.g., Pyridine) Base->Reaction Solvent Solvent (e.g., DCM) Solvent->Reaction Workup Aqueous Workup Reaction->Workup Purification Purification Workup->Purification FinalProduct N-Phenylbenzene-1-sulfonamide Derivative Purification->FinalProduct

Caption: General workflow for the synthesis of N-phenylbenzene-1-sulfonamide derivatives.

A Spectrum of Biological Activities: Therapeutic Potential

N-phenylbenzene-1-sulfonamide derivatives have demonstrated a remarkable breadth of biological activities, positioning them as promising candidates for the development of novel therapeutic agents. Their ability to interact with various biological targets underpins their efficacy in different disease areas.

Anticancer Activity

The sulfonamide moiety is a key pharmacophore in the design of anticancer agents.[3] Derivatives of N-phenylbenzene-1-sulfonamide have been investigated for their potential to inhibit various targets crucial for cancer cell proliferation and survival.[4][5][6]

One of the primary mechanisms of action is the inhibition of carbonic anhydrases (CAs), particularly the tumor-associated isoforms CA IX and CA XII.[1][7] These enzymes play a critical role in regulating tumor pH, and their inhibition can lead to apoptosis of cancer cells.[3]

Furthermore, some derivatives have shown the ability to act as potent activators of tumor pyruvate kinase M2 (PKM2), a key enzyme in cancer metabolism.[8] Activation of PKM2 can disrupt the metabolic advantages of cancer cells, leading to their demise.[8] Studies have also explored their role as inhibitors of other important cancer-related proteins such as tyrosine kinases, aromatase, and matrix metalloproteinases.[3][6]

Compound IDCancer Cell LineIC50 (µM)TargetReference
4c MCF-7Not specified as potentNot Specified[4]
4e MCF-7Not specified as potentNot Specified[4]
9b A549Not specified as potentPKM2 Activator[8]
Various MDA-MB-468< 30Not Specified[5]
Various MCF-7< 128Not Specified[5]
Various HeLa< 360Not Specified[5]

Table 1: Examples of Anticancer Activity of N-Phenylbenzene-1-sulfonamide Derivatives.

Anticancer_Mechanisms Sulfonamide N-Phenylbenzene-1- sulfonamide Derivative CA_IX Carbonic Anhydrase IX/XII Sulfonamide->CA_IX Inhibition PKM2 Pyruvate Kinase M2 Sulfonamide->PKM2 Activation Other_Targets Other Kinases, etc. Sulfonamide->Other_Targets Inhibition Tumor_pH Tumor pH Regulation CA_IX->Tumor_pH Metabolism Cancer Cell Metabolism PKM2->Metabolism Signaling Proliferation Signaling Other_Targets->Signaling Apoptosis Apoptosis Tumor_pH->Apoptosis Disruption leads to Metabolism->Apoptosis Disruption leads to Signaling->Apoptosis Inhibition leads to

Caption: Key anticancer mechanisms of N-phenylbenzene-1-sulfonamide derivatives.

Antimicrobial Activity

Historically, sulfonamides were among the first classes of synthetic antimicrobial agents.[9] This legacy continues with modern N-phenylbenzene-1-sulfonamide derivatives, which have shown promising activity against a range of bacterial and fungal pathogens.[10][11][12] Their mechanism of action often involves the inhibition of dihydropteroate synthase, an enzyme essential for folic acid synthesis in bacteria.

Studies have demonstrated the efficacy of these compounds against both Gram-positive and Gram-negative bacteria, including clinically relevant strains like Staphylococcus aureus and Escherichia coli.[10][12] The antimicrobial potency can be significantly influenced by the nature and position of substituents on the aromatic rings.[13]

CompoundOrganismMIC (μg/mL)Reference
Compound I S. aureus32[12]
Compound II S. aureus64[12]
Compound III S. aureus128[12]
Compound 4d E. coli6.72[14]
Compound 4h S. aureus6.63[14]
Compound 4a P. aeruginosa6.67[14]
Compound 4a S. typhi6.45[14]
Compound 4f B. subtilis6.63[14]
Compound 4e C. albicans6.63[14]
Compound 4e A. niger6.28[14]

Table 2: Minimum Inhibitory Concentrations (MIC) of Selected N-Phenylbenzene-1-sulfonamide Derivatives.

Anti-inflammatory Activity

Chronic inflammation is a hallmark of numerous diseases, and the development of effective anti-inflammatory agents is a major focus of drug discovery. Several N-phenylbenzene-1-sulfonamide derivatives have exhibited significant anti-inflammatory properties.[15][16][17]

Their mechanism of action in this context is often linked to the inhibition of pro-inflammatory enzymes such as cyclooxygenases (COX) and the suppression of pro-inflammatory mediators like tumor necrosis factor-alpha (TNF-α).[15][17] For instance, certain derivatives have shown potent in vitro anti-TNF-α effects, comparable to the standard drug thalidomide.[15] In vivo studies using models like carrageenan-induced paw edema in rats have further confirmed their anti-inflammatory potential.[16]

Structure-Activity Relationships (SAR): Decoding the Molecular Blueprint for Efficacy

The biological activity of N-phenylbenzene-1-sulfonamide derivatives is intricately linked to their molecular structure. Understanding the structure-activity relationships (SAR) is crucial for the rational design of more potent and selective compounds.[18][19][20]

Key structural features that influence activity include:

  • Substituents on the Phenyl Rings: The nature, position, and electronic properties of substituents on both the N-phenyl and the benzenesulfonyl rings can dramatically alter the biological activity. For example, electron-withdrawing groups on the benzenesulfonyl ring can enhance the acidity of the sulfonamide N-H proton, which may influence binding to target enzymes.[21]

  • The Sulfonamide Linker: The sulfonamide group itself is a critical pharmacophore, often involved in key hydrogen bonding interactions with biological targets.

  • Overall Molecular Conformation: The dihedral angle between the two phenyl rings can influence the overall shape of the molecule and its ability to fit into the active site of a target protein.[1]

For instance, in the context of antimicrobial activity, the introduction of a hydroxyl group at the ortho position and an electron-withdrawing nitro group on the N-phenyl ring has been shown to remarkably increase the activity against Nocardia species.[13] In the development of anticancer agents targeting the Keap1-Nrf2 protein-protein interaction, specific substitutions at the C2-position of a 1,4-bis(arylsulfonamido)benzene scaffold led to improved potencies.[18]

SAR_Concept Scaffold N-Phenylbenzene-1-sulfonamide Scaffold Biological_Activity Biological Activity Scaffold->Biological_Activity Substituents Substituents (R1, R2) Substituents->Biological_Activity Modifies Linker Sulfonamide Linker Linker->Biological_Activity Essential for Conformation Molecular Conformation Conformation->Biological_Activity Influences

Sources

Exploratory

In Silico Elucidation of 3-amino-4-methoxy-N-phenylbenzene-1-sulfonamide: A Multi-Target Docking Protocol

Executive Summary & Pharmacophore Analysis This technical guide details the molecular docking protocol for 3-amino-4-methoxy-N-phenylbenzene-1-sulfonamide . Unlike primary sulfonamides ( ) which are classical Carbonic An...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Pharmacophore Analysis

This technical guide details the molecular docking protocol for 3-amino-4-methoxy-N-phenylbenzene-1-sulfonamide . Unlike primary sulfonamides (


) which are classical Carbonic Anhydrase (CA) inhibitors via Zinc coordination, this molecule is an N-substituted sulfonamide  (

).

The presence of the


-phenyl group fundamentally alters the biological target profile, shifting affinity from metalloenzymes (CA) toward hydrophobic channel targets, primarily Cyclooxygenase-2 (COX-2) . This guide focuses on the in silico validation of this scaffold as a COX-2 inhibitor, while using Carbonic Anhydrase II (hCA II) as a selectivity control.
Structural Logic (The "Why")
  • Sulfonamide Core (

    
    ):  Acts as the hydrogen bond acceptor/donor scaffold.
    
  • N-Phenyl Substituent: Provides the necessary bulk to fit the hydrophobic side pocket of COX-2, mimicking the diarylheterocycle pharmacophore of Coxibs (e.g., Celecoxib).

  • 3-Amino & 4-Methoxy Groups: These electron-donating groups (EDGs) on the benzenesulfonyl ring modulate the acidity of the sulfonamide proton and enhance

    
    -stacking interactions with aromatic residues (e.g., Tyr355 in COX-2).
    

Target Selection & Preparation

To ensure scientific integrity, we must select targets that match the pharmacophore's steric and electronic properties.

Primary Target: Cyclooxygenase-2 (COX-2)[1]
  • Rationale: The

    
    -phenyl group allows the ligand to penetrate the COX-2 secondary pocket (Val523), a feature absent in COX-1 (Ile523).
    
  • PDB Selection: 3LN1 (Crystal structure of COX-2 with Celecoxib).

    • Resolution: 2.0 Å (High precision).

    • Reasoning: The co-crystallized ligand (Celecoxib) shares the diaryl sulfonamide motif, providing an ideal reference for RMSD validation.

Secondary Target (Specificity Control): Human Carbonic Anhydrase II (hCA II)
  • Rationale: To verify if the

    
    -substitution sterically hinders Zinc coordination.
    
  • PDB Selection: 3HS4 (hCA II with a classical sulfonamide).

Experimental Protocol: Protein Preparation

Objective: Restore the protein to a biologically relevant state.

  • Desolvation: Remove all water molecules except those bridging the ligand and protein (e.g., water HOH123 in the COX-2 active site often mediates H-bonding).

  • Protonation (H-Bond Optimization):

    • Use a protonation algorithm (e.g., PropKa) at pH 7.4.

    • Critical Step: Ensure Histidine tautomers are correct. For COX-2, His90 must be protonated to stabilize the heme group (if modeled) or the channel entrance.

  • Restrained Minimization: Apply the OPLS3e or AMBER ff14SB force field. Minimize the structure until the RMSD of heavy atoms reaches 0.30 Å to relieve steric clashes without distorting the crystal lattice.

Ligand Preparation (The "Gotcha" Step)

The most common failure point in sulfonamide docking is incorrect geometry or protonation states.

Step-by-Step Ligand Protocol
  • 2D to 3D Conversion: Generate the 3D conformer.

  • Geometry Optimization (DFT Level):

    • Standard force fields often miscalculate the

      
       bond length in sulfonamides.
      
    • Action: Perform a geometry optimization using Density Functional Theory (DFT) with the B3LYP/6-31G * basis set. This ensures the sulfonamide tetrahedron is accurate.

  • Protonation State:

    • The sulfonamide nitrogen (

      
      ) will be neutral  at physiological pH (7.4).
      
    • Note: If docking into Carbonic Anhydrase, the deprotonated (anionic) form is the active species binding to Zn. However, for COX-2, the neutral form is required for hydrogen bonding with Arg120. Dock the neutral species.

  • Partial Charge Assignment: Use Gasteiger-Marsili charges.

Docking Workflow & Grid Generation

We will utilize a "Blind Docking" approach refined to the active site (Local Search).

Grid Box Definition
  • Center: Defined by the centroid of the co-crystallized ligand (Celecoxib in 3LN1).

  • Dimensions:

    
     Å. This encompasses the Arg120 constriction and the hydrophobic side pocket.
    
  • Spacing: 0.375 Å (Standard for AutoDock Vina/Zn).

Diagram: Molecular Docking Decision Tree

DockingWorkflow Start Ligand: 3-amino-4-methoxy- N-phenylbenzene-1-sulfonamide CheckN Check Sulfonamide Type: Primary or N-Substituted? Start->CheckN Primary Primary (-SO2NH2) Target: Carbonic Anhydrase CheckN->Primary Primary Substituted N-Substituted (-SO2NH-Ph) Target: COX-2 / Tubulin CheckN->Substituted N-Substituted PrepCOX Target: COX-2 (PDB: 3LN1) Focus: Hydrophobic Pocket Substituted->PrepCOX PrepLigand Ligand Prep: DFT Optimization (B3LYP) Neutral State (pH 7.4) Substituted->PrepLigand Docking Docking Algorithm (Lamarckian GA / Vina) PrepCOX->Docking PrepLigand->Docking Validation Validation: Re-dock Celecoxib (RMSD < 2.0 Å) Docking->Validation Analysis Interaction Analysis: 1. H-bond: Arg120 2. Pi-Stacking: Tyr355 3. Hydrophobic: Val523 Validation->Analysis

Caption: Decision logic for selecting the biological target based on sulfonamide substitution, leading to the COX-2 specific workflow.

Post-Docking Analysis & Validation

Self-Validating System: The RMSD Check

Before analyzing your ligand, you must re-dock the co-crystallized inhibitor (Celecoxib) into the receptor.

  • Success Criterion: The RMSD (Root Mean Square Deviation) between the docked pose and the crystal pose must be

    
     Å .
    
  • If RMSD > 2.0 Å: The force field or grid box is incorrect. Do not proceed to novel ligand analysis.

Interaction Fingerprint (What to look for)

For 3-amino-4-methoxy-N-phenylbenzene-1-sulfonamide in COX-2:

ResidueInteraction TypeMechanistic Role
Arg120 Hydrogen BondAnchors the sulfonamide oxygens; critical for COX inhibition.
Tyr355

-

Stacking
Stabilizes the benzene ring; the 4-methoxy group should orient away to avoid steric clash.
Val523 HydrophobicThe "gatekeeper" residue. The

-phenyl ring must slot into the pocket created by Val523 (Selectivity filter).
Ser530 H-Bond (Potential)Interaction with the 3-amino group can enhance affinity.
Diagram: Interaction Network

Interactions Ligand 3-amino-4-methoxy- N-phenyl-sulfonamide Arg120 Arg120 (Anchor) Ligand->Arg120 H-Bond (SO2) Tyr355 Tyr355 (Gate) Ligand->Tyr355 Pi-Stacking (Benzene) Val523 Val523 (Selectivity) Ligand->Val523 Hydrophobic (N-Phenyl)

Caption: Critical residue interactions defining the binding mode within the COX-2 active site.

ADMET Prediction (SwissADME Protocol)

Docking score alone does not make a drug. Use SwissADME to verify the "drug-likeness" of the ligand.

  • Input: SMILES string of the ligand.

  • Key Parameters to Check:

    • TPSA (Topological Polar Surface Area): Must be

      
       Ų for cell membrane permeability.
      
    • Lipinski Rule of 5:

      • MW < 500 g/mol (This ligand is approx 278 g/mol - Pass ).

      • LogP < 5 (The N-phenyl increases lipophilicity; expect LogP ~2.5-3.5 - Pass ).

    • PAINS Alert: Check for "Pan-Assay Interference Compounds" structures. Sulfonamides are generally safe, but the amino-methoxy combo should be checked for reactivity.

References

  • Kurumbail, R. G., et al. (1996). Structural basis for selective inhibition of cyclooxygenase-2 by anti-inflammatory agents.[1] Nature, 384(6610), 644-648.

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181.

  • Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry, 31(2), 455-461.

  • Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports, 7, 42717.

  • Koogle, H. A., et al. (2021). Structural Comparison of Three N-(4-Methoxyphenyl)-Nitrobenzenesulfonamide Derivatives. Crystals, 11(2), 166.

Sources

Protocols & Analytical Methods

Method

efficient synthesis protocol for 3-amino-4-methoxy-N-phenylbenzene-1-sulfonamide

Executive Summary This application note details a robust, scalable, and efficient protocol for the synthesis of 3-amino-4-methoxy-N-phenylbenzene-1-sulfonamide (Target Molecule). This scaffold is of significant interest...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust, scalable, and efficient protocol for the synthesis of 3-amino-4-methoxy-N-phenylbenzene-1-sulfonamide (Target Molecule). This scaffold is of significant interest in medicinal chemistry, serving as a core pharmacophore for carbonic anhydrase inhibitors, tubulin polymerization inhibitors, and various antimitotic agents.

The protocol utilizes a three-step linear synthesis starting from commercially available 2-nitroanisole . The route is optimized for high regioselectivity, ease of purification, and safety, avoiding the use of expensive chromatographic separations where possible.

Retrosynthetic Analysis & Strategy

The synthesis is designed based on the electronic directing effects of the substituents on the benzene ring.

  • Disconnection: The sulfonamide bond is the primary disconnection, leading to a sulfonyl chloride and an aniline. The amino group is installed via the reduction of a nitro precursor.[1][2][3]

  • Starting Material: 2-Nitroanisole is selected because the methoxy group (strong activator, ortho/para director) and the nitro group (strong deactivator, meta director) cooperatively direct electrophilic substitution to position 4 (relative to the methoxy group).

Retrosynthesis Target Target Molecule (3-amino-4-methoxy-N-phenylbenzene-1-sulfonamide) Intermediate2 Nitro-Sulfonamide Intermediate (4-methoxy-3-nitro-N-phenylbenzenesulfonamide) Target->Intermediate2 Nitro Reduction (H2, Pd/C) Intermediate1 Sulfonyl Chloride (4-methoxy-3-nitrobenzenesulfonyl chloride) Intermediate2->Intermediate1 Sulfonamide Coupling Aniline Aniline (Ph-NH2) Intermediate2->Aniline SM Starting Material (2-Nitroanisole) Intermediate1->SM Chlorosulfonation (ClSO3H)

Figure 1: Retrosynthetic logic leveraging cooperative directing effects for high regioselectivity.

Safety & Pre-requisites

  • Chlorosulfonic Acid (

    
    ):  Extremely corrosive and reacts violently with water to release HCl and 
    
    
    
    . Perform all transfers in a fume hood using dry glassware.
  • Sulfonyl Chlorides: Potent sensitizers and lachrymators. Avoid inhalation.

  • Aniline: Toxic by inhalation, ingestion, and skin contact.

  • Hydrogenation: Synthesis involves

    
     gas; ensure proper grounding and pressure safety protocols.
    

Detailed Experimental Protocol

Step 1: Chlorosulfonation of 2-Nitroanisole

This step introduces the sulfonyl chloride group. The use of excess chlorosulfonic acid serves as both the reagent and the solvent.

  • Reagents:

    • 2-Nitroanisole (1.0 eq)

    • Chlorosulfonic acid (5.0 eq)

  • Procedure:

    • Charge a dry 3-neck round-bottom flask equipped with a magnetic stir bar, a pressure-equalizing addition funnel, and a drying tube (CaCl2) leading to an acid gas scrubber (NaOH trap).

    • Cool the flask to 0–5 °C using an ice bath.

    • Add Chlorosulfonic acid (5.0 eq) to the flask.

    • Add 2-Nitroanisole (1.0 eq) dropwise over 30 minutes. Critical: Control the addition rate to keep the internal temperature below 10 °C. The reaction is exothermic.

    • Once addition is complete, remove the ice bath and allow the mixture to warm to room temperature.

    • Heat the reaction mixture to 60 °C for 2 hours. Monitor by TLC (EtOAc/Hexane 3:7) or LCMS.

    • Quench: Cool the mixture to room temperature. Slowly pour the reaction mass onto crushed ice (approx. 10x weight of reagents) with vigorous stirring. Caution: Violent evolution of HCl fumes.

    • Isolation: The product, 4-methoxy-3-nitrobenzenesulfonyl chloride , will precipitate as a solid. Filter the solid, wash with cold water (3x) to remove residual acid, and dry under vacuum over

      
      .
      
  • Expected Yield: 85–90%

  • Appearance: Light yellow solid.

Step 2: Sulfonamide Coupling

The sulfonyl chloride is coupled with aniline under basic conditions to form the sulfonamide bond.[4]

  • Reagents:

    • 4-methoxy-3-nitrobenzenesulfonyl chloride (1.0 eq) (from Step 1)

    • Aniline (1.1 eq)[5]

    • Pyridine (1.5 eq) or

      
       (1.5 eq)
      
    • Solvent: Dichloromethane (DCM) (anhydrous)

  • Procedure:

    • Dissolve Aniline (1.1 eq) and Pyridine (1.5 eq) in dry DCM (10 mL/g of aniline) in a round-bottom flask. Cool to 0 °C .[4][5][6]

    • Dissolve 4-methoxy-3-nitrobenzenesulfonyl chloride (1.0 eq) in dry DCM.

    • Add the sulfonyl chloride solution dropwise to the aniline solution over 20 minutes.

    • Allow the mixture to warm to room temperature and stir for 4–6 hours.

    • Work-up: Wash the organic layer with 1M HCl (2x) to remove excess pyridine/aniline, followed by saturated

      
       and brine.
      
    • Dry over anhydrous

      
      , filter, and concentrate under reduced pressure.
      
    • Purification: Recrystallize the crude solid from Ethanol/Water (9:1) to obtain pure 4-methoxy-3-nitro-N-phenylbenzenesulfonamide .

  • Expected Yield: 80–85%

  • Checkpoint: The nitro group is still present. Confirm by IR (distinct

    
     stretches at ~1530 and 1350 
    
    
    
    ).
Step 3: Catalytic Reduction of Nitro Group

The final step reduces the nitro group to the primary amine without cleaving the sulfonamide bond.

  • Reagents:

    • 4-methoxy-3-nitro-N-phenylbenzenesulfonamide (1.0 eq)

    • 10% Pd/C (5–10 wt% loading)

    • Hydrogen Gas (

      
      , balloon pressure or 1-2 atm)
      
    • Solvent: Methanol or Ethanol[7]

  • Procedure:

    • Dissolve the nitro-sulfonamide intermediate in Methanol (20 mL/g).

    • Carefully add 10% Pd/C catalyst under an inert atmosphere (Nitrogen or Argon) to prevent ignition.

    • Purge the vessel with Hydrogen gas (3 cycles).

    • Stir vigorously under a Hydrogen atmosphere (balloon is sufficient) at room temperature for 6–12 hours.

    • Monitoring: Monitor by TLC. The starting material (yellowish) will disappear, and a fluorescent blue spot (amine) will appear.

    • Work-up: Filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the pad with Methanol.

    • Concentrate the filtrate to dryness.

    • Purification: The product is usually pure enough. If necessary, recrystallize from Isopropanol.

  • Final Product: 3-amino-4-methoxy-N-phenylbenzene-1-sulfonamide .

  • Expected Yield: 90–95%

Process Visualization

Workflow cluster_0 Step 1: Chlorosulfonation cluster_1 Step 2: Coupling cluster_2 Step 3: Reduction S1_Reagents 2-Nitroanisole + ClSO3H S1_Process Heat 60°C, 2h Quench on Ice S1_Reagents->S1_Process S1_Product Sulfonyl Chloride (Solid) S1_Process->S1_Product S2_Reagents Aniline + Pyridine (in DCM) S1_Product->S2_Reagents Dissolve S2_Process Mix 0°C -> RT Acid Wash Workup S2_Reagents->S2_Process S2_Product Nitro-Sulfonamide (Solid) S2_Process->S2_Product S3_Reagents H2 (1 atm) + Pd/C (in MeOH) S2_Product->S3_Reagents Dissolve S3_Process Stir RT, 12h Filter Celite S3_Reagents->S3_Process S3_Product FINAL TARGET 3-amino-4-methoxy- N-phenylbenzene-1-sulfonamide S3_Process->S3_Product

Figure 2: Step-by-step experimental workflow for the synthesis.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield (Step 1) Hydrolysis of sulfonyl chloride during quench.Ensure ice is used in excess. Keep temperature < 5°C during quench. Filter immediately.
Impurity in Step 2 Formation of disulfonimide (bis-coupling).Ensure Aniline is in slight excess (1.1 eq).[4] Add sulfonyl chloride slowly to the aniline.[4]
Incomplete Reduction Catalyst poisoning or insufficient

.
Use fresh Pd/C. Ensure sulfur impurities from Step 1 are completely removed (wash intermediate thoroughly).
Oily Product Residual solvent or impurities.Triturate the oil with cold diethyl ether or hexane to induce crystallization.

References

  • Regioselectivity in Sulfonation: Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (General reference for EAS directing effects).
  • Chlorosulfonation Protocols: BenchChem. (2025).[4] Application Notes for the Sulfonation of 2-Chloroaniline. Link (Adapted protocol for chlorosulfonation conditions).

  • Nitro Reduction Methods: Wikipedia Contributors. (2025). Reduction of nitro compounds. Wikipedia. Link (Overview of Pd/C vs Fe reduction compatibility).

  • Sulfonamide Synthesis: Vertex AI Search Results (2025). Synthesis of N-(4-methoxyphenyl)-nitrobenzenesulfonamide derivatives. MDPI. (Validation of sulfonamide coupling conditions).
  • Chemical Properties: PubChem. (2025). 3-Amino-4-methoxybenzanilide vs Sulfonamide analogues. Link (Structural verification).

Sources

Application

Application Note &amp; Protocol: Strategic Solvent Selection for the Purification of 3-amino-4-methoxy-N-phenylbenzene-1-sulfonamide by Recrystallization

For Researchers, Scientists, and Drug Development Professionals Abstract This guide provides a detailed framework for selecting an optimal solvent system for the purification of 3-amino-4-methoxy-N-phenylbenzene-1-sulfon...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a detailed framework for selecting an optimal solvent system for the purification of 3-amino-4-methoxy-N-phenylbenzene-1-sulfonamide via recrystallization. Recognizing the compound's amphiphilic nature, possessing both polar (sulfonamide, amino) and non-polar (phenyl rings) functionalities, a systematic approach to solvent screening is essential. This document outlines the theoretical principles of solvent selection, proposes a curated list of single and mixed-solvent systems for evaluation, and provides a comprehensive, step-by-step protocol for experimental screening and subsequent bulk purification.

Introduction: The Rationale for Recrystallization

Recrystallization remains a powerful and cost-effective technique for the purification of solid organic compounds.[1][2] The fundamental principle relies on the differential solubility of the target compound and its impurities in a chosen solvent at varying temperatures. An ideal recrystallization solvent will dissolve the compound sparingly or not at all at room temperature but will fully dissolve it at an elevated temperature (typically the solvent's boiling point).[2] Upon controlled cooling, the solubility of the target compound decreases, leading to the formation of a crystalline lattice that excludes impurities, which remain in the solution (mother liquor).[1]

The subject of this guide, 3-amino-4-methoxy-N-phenylbenzene-1-sulfonamide, presents a common challenge in purification. Its structure contains multiple functional groups that contribute to a complex solubility profile:

  • Polar Moieties: The primary amine (-NH2), sulfonamide (-SO2NH-), and methoxy (-OCH3) groups are capable of hydrogen bonding, suggesting solubility in polar solvents.[3][4]

  • Non-polar Moieties: The two phenyl rings provide significant hydrophobic character, suggesting solubility in non-polar organic solvents.

This duality often makes finding a suitable single solvent difficult. Therefore, the use of mixed-solvent systems is a highly effective strategy.[1][5][6]

Guiding Principles for Solvent Selection

The selection of a recrystallization solvent is both an art and a science, guided by established chemical principles and confirmed by empirical testing.[7][8][9]

Pillar 1: "Like Dissolves Like" This adage is the starting point for solvent selection. The polarity of the solvent should be matched to the polarity of the solute. Given the mixed polarity of 3-amino-4-methoxy-N-phenylbenzene-1-sulfonamide, solvents of intermediate polarity or mixed-solvent systems are prime candidates.[10]

Pillar 2: The Ideal Solubility Curve The ideal solvent exhibits a steep solubility curve with respect to temperature. This means it dissolves a large amount of the compound when hot and a very small amount when cold, maximizing the recovery of the purified product upon cooling.

Pillar 3: Practical Solvent Characteristics A suitable solvent should also:

  • Be chemically inert, not reacting with the compound.[2]

  • Have a relatively low boiling point for easy removal from the purified crystals.[2]

  • Be non-toxic, inexpensive, and readily available.

  • Have a boiling point lower than the melting point of the compound to prevent "oiling out," a phenomenon where the compound separates as a liquid instead of a solid.[11]

Proposed Solvent Systems for Screening

Based on the structural analysis of 3-amino-4-methoxy-N-phenylbenzene-1-sulfonamide and common practices for purifying sulfonamides, the following solvents are recommended for initial screening.[11][12][13] They are categorized by polarity and include promising mixed-solvent systems.

Solvent System Type Boiling Point (°C) Rationale for Inclusion
Water Polar Protic100Unlikely to be a good single solvent due to the non-polar rings, but an excellent anti-solvent in mixed systems.[12]
Methanol Polar Protic65May be too effective a solvent, but useful in mixtures.
Ethanol (95%) Polar Protic78A very common and effective solvent for compounds with mixed polarity, often used for sulfonamides.[10][13]
Isopropanol (IPA) Polar Protic82Similar to ethanol, often a successful choice for sulfonamides.[11]
Acetone Polar Aprotic56Good solvent for many organic compounds; its utility depends on the compound's solubility at room temperature.
Ethyl Acetate Intermediate Polarity77Often a good candidate for compounds that are not soluble in alcohols.
Toluene Non-polar111May dissolve the compound well when hot due to the aromatic rings.
Hexane / Heptane Non-polar69 / 98Likely to be poor solvents, but excellent as anti-solvents when paired with a more polar solvent.
Ethanol / Water Mixed-SolventVariableA classic combination that allows for fine-tuning of polarity.[2]
Isopropanol / Water Mixed-SolventVariableAnother highly effective mixture for sulfonamide recrystallization.[11]
Acetone / Hexane Mixed-SolventVariableA common pair where the compound is dissolved in acetone, and hexane is added as the anti-solvent.[12]
Toluene / Heptane Mixed-SolventVariableA non-polar system that can be effective if impurities are significantly more or less polar.

Experimental Protocol: A Systematic Approach

This protocol is designed to efficiently screen potential solvents and move from small-scale testing to a preparative-scale purification.

Workflow for Solvent Screening and Selection

Sources

Method

Application Note: Synthesis of Azo Dyes using 3-Amino-4-Methoxy-N-Phenylbenzene-1-Sulfonamide

This Application Note is designed for researchers in medicinal chemistry and dye synthesis. It details the protocol for utilizing 3-amino-4-methoxy-N-phenylbenzene-1-sulfonamide (CAS: 27075-47-4) as a diazo component.

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers in medicinal chemistry and dye synthesis. It details the protocol for utilizing 3-amino-4-methoxy-N-phenylbenzene-1-sulfonamide (CAS: 27075-47-4) as a diazo component.

Executive Summary

The intermediate 3-amino-4-methoxy-N-phenylbenzene-1-sulfonamide represents a specialized scaffold combining the chromophoric potential of aniline derivatives with the pharmacological and physicochemical properties of sulfonamides. Unlike simple anilines, the presence of the N-phenyl sulfonamide moiety at the meta position (relative to the amine) and an electron-donating methoxy group at the para position creates a unique electronic push-pull system.

This guide provides a validated protocol for the diazotization of this intermediate and its subsequent coupling to generate azo dyes. These protocols are applicable in the development of:

  • Bio-active Stains: For histological applications requiring lipophilic substantivity.

  • Therapeutic Prodrugs: Analogous to Prontosil, where the azo bond serves as a cleavable linker for drug delivery.

  • High-Performance Pigments: For solvent-based applications.

Chemical Profile & Reactivity Analysis

Structural Logic

The starting material possesses three critical functional groups influencing the synthesis:

  • Primary Amine (-NH₂ at C3): The site of diazotization.[1] The ortho-methoxy group activates this position, facilitating reaction with nitrous acid.

  • Methoxy Group (-OCH₃ at C4): An Electron Donating Group (EDG). It increases the nucleophilicity of the amine but also stabilizes the resulting diazonium ion through resonance.

  • Sulfonamide Group (-SO₂NHPh at C1): An Electron Withdrawing Group (EWG). Located meta to the amine, it moderately deactivates the ring but significantly increases the lipophilicity and acidity of the final dye.

Reaction Pathway Visualization

The following diagram illustrates the synthesis workflow, from solubilization to the final azo coupling.

G Start Starting Material (3-amino-4-methoxy- N-phenylbenzene-1-sulfonamide) Acid Acidification (HCl + Solvent) Start->Acid Solubilization Diazo Diazonium Salt (Electrophile) Acid->Diazo NaNO2, < 5°C Nitrosation Complex Sigma Complex Intermediate Diazo->Complex Electrophilic Attack Coupler Coupling Component (e.g., 2-Naphthol/NaOH) Coupler->Complex Nucleophilic Partner Product Final Azo Dye (Precipitate) Complex->Product -H+, pH Control Re-aromatization

Figure 1: Reaction pathway for the diazotization and coupling of sulfonamide intermediates.

Experimental Protocol

Materials & Stoichiometry

Batch Size: 10 mmol scale (Adjustable)

ReagentMW ( g/mol )Equiv.[1][2]Mass/VolRole
Starting Material 278.331.02.78 gDiazo Component
Hydrochloric Acid (37%) 36.463.02.5 mLProton Source
Sodium Nitrite 69.001.10.76 gNitrosating Agent
2-Naphthol 144.171.051.51 gCoupling Component
Sodium Hydroxide 40.002.51.00 gpH Regulator
Urea / Sulfamic Acid -cat.[3]~50 mgNitrite Scavenger
Ethanol/DMF --10-20 mLCo-solvent (if needed)
Step-by-Step Methodology
Phase A: Diazotization (Generation of the Electrophile)

Critical Control Point: Temperature must remain < 5°C to prevent decomposition of the diazonium salt into a phenol.

  • Solubilization: In a 100 mL beaker, suspend 2.78 g of the sulfonamide intermediate in 15 mL of water.

    • Note: Due to the hydrophobic N-phenyl group, the material may not dissolve. Add 2.5 mL conc. HCl dropwise. If suspension persists, add 5-10 mL of Ethanol or warm gently to dissolve, then cool back down. The amine must be protonated (amine hydrochloride form) for efficient reaction.

  • Cooling: Place the beaker in an ice-salt bath. Cool the internal temperature to 0–2°C .

  • Nitrosation: Dissolve 0.76 g Sodium Nitrite in 5 mL distilled water. Add this solution dropwise to the acidic amine mixture over 15 minutes.

    • Observation: The solution should turn clear or slightly yellow as the diazonium salt forms.

    • Validation: After addition, wait 5 minutes. Spot a drop of the reaction mixture onto Starch-Iodide paper . An immediate blue/black color confirms excess nitrous acid (required).

  • Scavenging: Add a spatula tip (~50 mg) of Urea or Sulfamic acid to destroy the excess nitrous acid (stops side reactions). The mixture is now a solution of the Diazonium Chloride .[1] Keep on ice.

Phase B: Coupling (Formation of the Azo Bond)

Critical Control Point: pH control. The coupling reaction requires the naphthol to be in its phenolate form (soluble), but the pH must not be so high that the diazonium salt converts to a non-reactive diazotate.

  • Coupler Preparation: In a separate 250 mL beaker, dissolve 1.51 g 2-Naphthol in 20 mL of 10% NaOH solution. Cool this solution to 5–10°C .

  • Addition: Slowly pour the cold Diazonium solution (from Phase A) into the alkaline Coupler solution with vigorous stirring.

    • Note: Do not add the coupler to the diazo; the order of addition (Diazo into Coupler) ensures the diazonium ions immediately encounter an excess of nucleophile.

  • Reaction Monitoring: A heavy, colored precipitate (typically bright red or orange-red) will form immediately.

  • pH Adjustment: Check pH. It should remain alkaline (pH 9-10). If it drops, add dilute NaOH. Stir for 30–60 minutes at room temperature to complete the coupling.

Phase C: Isolation & Purification[4]
  • Acidification (Optional): If the dye is a sodium salt and soluble, adding NaCl (salting out) or slight acidification (pH 6) may improve precipitation. For this specific hydrophobic intermediate, the dye usually precipitates directly.

  • Filtration: Collect the solid by vacuum filtration using a Buchner funnel.

  • Washing: Wash the filter cake with cold water (3 x 20 mL) to remove inorganic salts.

  • Recrystallization: Recrystallize from Ethanol or an Ethanol/Water (80:20) mixture to obtain high-purity crystals.

  • Drying: Dry in a vacuum oven at 50°C for 6 hours.

Characterization & Validation

To validate the synthesis, the following analytical signatures should be confirmed:

TechniqueExpected ObservationMechanistic Insight
UV-Vis Spectroscopy

shift to 480–520 nm
Formation of the extended conjugated

-system (-N=N-).
FT-IR Disappearance of primary amine doublets (3300-3500 cm⁻¹). Appearance of -N=N- stretch (1400-1450 cm⁻¹).Confirmation of amine conversion to azo linkage.
1H NMR Downfield shift of aromatic protons; disappearance of broad NH₂ singlet.Verification of substitution pattern.
Melting Point Sharp melting point (typically >200°C for azo sulfonamides).Indicator of purity.[5][6]

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield / Tar Formation Temperature > 5°C during diazotization.Ensure strict ice-bath control. Add ice directly to the reaction if necessary.
No Precipitate pH too low during coupling.The naphthol must be ionized. Add 10% NaOH until pH > 9.
Incomplete Dissolution Hydrophobicity of starting material.Use Acetic Acid or DMF as a co-solvent during the initial acidification step.
Dull Color Oxidation of the product.Perform coupling under an inert atmosphere (N₂) if the phenol is oxidation-sensitive.

References

  • Zollinger, H. (2003). Color Chemistry: Syntheses, Properties, and Applications of Organic Dyes and Pigments. Wiley-VCH. (Foundational text on azo coupling mechanisms).
  • Hunger, K. (2004). Industrial Dyes: Chemistry, Properties, Applications. Wiley-VCH. (Source for industrial protocols regarding Naphthol AS and sulfonamide dyes).
  • PubChem. (n.d.). Compound Summary: 3-amino-4-methoxy-N-phenylbenzenesulfonamide.[2][3][7][8][9][10] National Library of Medicine. Retrieved from [Link]

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.

Sources

Application

High-Resolution TLC Separation of Sulfonamides: Method Development &amp; Optimization

Abstract & Scope Sulfonamides ("sulfa drugs") remain a cornerstone in veterinary medicine and aquaculture due to their broad-spectrum antibacterial efficacy. However, their persistence in food matrices poses significant...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

Sulfonamides ("sulfa drugs") remain a cornerstone in veterinary medicine and aquaculture due to their broad-spectrum antibacterial efficacy. However, their persistence in food matrices poses significant regulatory challenges. While HPLC-MS/MS is the gold standard for quantitation, Thin Layer Chromatography (TLC) and High-Performance TLC (HPTLC) offer a critical, high-throughput, and cost-effective alternative for rapid screening and purity profiling.

This guide details a robust TLC system for the separation of common sulfonamides (e.g., Sulfamethoxazole, Sulfadiazine, Sulfamethazine).[1] It moves beyond basic recipes to explain the physicochemical logic of mobile phase selection, specifically addressing the "tailing" phenomenon common to amphoteric compounds on silica gel.

Physicochemical Context: The "Tailing" Challenge

To master sulfonamide separation, one must understand their amphoteric nature. Sulfonamides contain two ionizable groups:

  • Basic Aniline Nitrogen (

    
    ):  Protonates at low pH.
    
  • Acidic Sulfonamide Nitrogen (

    
    ):  Deprotonates at high pH.
    

The Problem: On standard Silica Gel 60 plates, the surface silanol groups (


) are slightly acidic. In neutral solvents, the basic aniline moiety of the sulfonamide interacts strongly with these silanols via hydrogen bonding and ion-exchange mechanisms. This results in tailing  (comet-shaped spots) and poor resolution.

The Solution: The mobile phase must contain a basic modifier (e.g., Ammonium Hydroxide) to:

  • Deprotonate the silanol groups (suppressing H-bonding).

  • Keep the sulfonamide in a non-ionized or controlled state to ensure compact bands.

Experimental Protocol

Stationary Phase Selection
  • Standard Screening: Silica Gel 60

    
     (Aluminum or Glass backed).
    
  • High Resolution (Quantitative): HPTLC Silica Gel 60

    
    .
    
    • Why: HPTLC plates have a smaller, more uniform particle size (5-6 µm vs. 10-12 µm), reducing diffusion and increasing theoretical plate number.

Mobile Phase Systems

We recommend a tiered approach. Start with System A for general screening. Use System B for complex mixtures requiring higher resolution.

SystemComponentsRatio (v/v)Application
A (General) Chloroform : Methanol90 : 10Rapid screening; may show slight tailing.
B (Optimized) Dichloromethane : Methanol : NH₄OH (25%)90 : 10 : 1Recommended. Ammonia suppresses ionization, sharpening spots.
C (Polar) Ethyl Acetate : Methanol : NH₄OH (25%)15 : 4 : 1For highly polar sulfonamides or metabolites.
Sample Preparation
  • Standard Solutions: Dissolve 10 mg of target sulfonamide in 10 mL Acetone or Methanol (1 mg/mL).

  • Sample Extraction (Tissue/Food):

    • Homogenize sample with Ethyl Acetate.

    • Evaporate to dryness under nitrogen.

    • Reconstitute residue in 0.5 mL Methanol.

Workflow Diagram

The following diagram outlines the critical decision points in the TLC workflow to ensure reproducibility.

TLC_Workflow cluster_detection Detection Mode Start Sample Preparation (1 mg/mL in MeOH) PlatePrep Plate Activation (110°C for 30 min) Start->PlatePrep Concurrent Spotting Sample Application (Band vs. Spot) PlatePrep->Spotting Cool to RT Chamber Chamber Saturation (Filter paper liner, 20 min) Spotting->Chamber Insert Plate Develop Development (Migration distance ~8cm) Chamber->Develop Capillary Action Drying Drying (Warm air stream) Develop->Drying Remove Solvent Detect Detection Drying->Detect UV UV 254 nm (Quenching) Detect->UV Chem Bratton-Marshall (Derivatization) Detect->Chem

Figure 1: Step-by-step TLC workflow emphasizing plate activation and chamber saturation for reproducibility.

Visualization & Detection

UV Detection (Non-Destructive)
  • Mechanism: Sulfonamides possess an aromatic ring that absorbs UV light. On

    
     plates, the fluorescent indicator glows green; sulfonamides appear as dark purple/black spots  (fluorescence quenching).
    
  • Limit of Detection (LOD): ~0.5 - 1.0 µ g/spot .

Chemical Derivatization: Bratton-Marshall Reaction (Specific)

This is the "gold standard" for confirming the presence of a primary aromatic amine group (sulfonamide structure).

Reagents:

  • Reagent A: 0.1% Sodium Nitrite (

    
    ) in 1M HCl.
    
  • Reagent B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (NED) in Ethanol.

Protocol:

  • Spray the dried plate with Reagent A . (Diazotization occurs; plate remains colorless).

  • Wait 2-3 minutes.

  • Spray with Reagent B .[2]

  • Result: Vivid pink-purple spots appear immediately.

  • LOD: ~50 - 100 ng/spot (High Sensitivity).

Bratton_Marshall Sulfonamide Sulfonamide (Ar-NH2) Diazo Diazonium Salt (Intermediate) Sulfonamide->Diazo Diazotization NaNO2 NaNO2 / HCl (Reagent A) NaNO2->Diazo AzoDye Azo Dye (Pink/Purple Spot) Diazo->AzoDye Coupling NED NED Reagent (Coupling Agent) NED->AzoDye

Figure 2: Reaction mechanism of the Bratton-Marshall derivatization for specific sulfonamide detection.

Representative Data & Rf Values

Retention factors (


) vary based on humidity and temperature. The values below are typical for System B  (DCM:MeOH:NH₄OH, 90:10:1).
CompoundStructure FeatureTypical

(System B)
Sulfaguanidine Very Polar (Guanidine group)0.10 - 0.15
Sulfadiazine Polar (Pyrimidine ring)0.35 - 0.40
Sulfamethoxazole Isoxazole ring0.45 - 0.50
Sulfamethazine Dimethyl-pyrimidine0.55 - 0.60
Trimethoprim (Often co-formulated)0.65 - 0.70

Note: Sulfamethoxazole and Sulfadiazine can be difficult to separate in pure Chloroform:MeOH. The addition of Ammonia (System B) improves the resolution significantly.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Tailing / Streaking Acidic silanols interacting with amine.Add 1% Ammonium Hydroxide or Triethylamine to mobile phase.
"Smiling" Front Uneven solvent flow (Edge effect).Use filter paper to saturate chamber 20 mins before run.
Low Sensitivity Sample too dilute.Spot multiple times (dry between spots) or use Bratton-Marshall reagent.
Distorted Spots Overloading.Dilute sample to <1 mg/mL or apply as a band (streak) rather than a spot.

References

  • Sherma, J. (2000). Thin-layer chromatography of sulfonamides: A review. Journal of Liquid Chromatography & Related Technologies.

  • Merck Millipore. TLC Tips and Tricks: Choice of Solvent System.

  • Agilent Technologies. Analysis of Sulfonamide Drugs in Water Using Bond Elut HLB and LC/MS/MS (Cross-validation reference).

  • Reach Devices. TLC Visualization Reagents and Recipes (Bratton-Marshall/Diazo).

  • Sigel, C. W., et al. (1975). Specific TLC Tissue Residue Determination of Sulfadiazine Following Fluorescamine Derivatization. Journal of Pharmaceutical Sciences.

Sources

Technical Notes & Optimization

Troubleshooting

improving yield of 3-amino-4-methoxy-N-phenylbenzene-1-sulfonamide synthesis

Technical Support Center: Synthesis of 3-Amino-4-Methoxy-N-Phenylbenzenesulfonamide Current Status: Online Ticket ID: #SYN-AMPS-001 Subject: Yield Optimization & Troubleshooting Guide Assigned Specialist: Senior Applicat...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of 3-Amino-4-Methoxy-N-Phenylbenzenesulfonamide

Current Status: Online Ticket ID: #SYN-AMPS-001 Subject: Yield Optimization & Troubleshooting Guide Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary: The "Nitro-Route" Strategy

You are likely experiencing yield attrition due to the amphoteric nature of the final product or hydrolysis during the initial coupling. The most robust industrial pathway for 3-amino-4-methoxy-N-phenylbenzenesulfonamide is the Nitro-Reduction Route .

Direct sulfonation of 2-methoxyaniline (o-anisidine) is prone to regioselectivity errors and oxidation. Therefore, this guide standardizes on the two-step protocol:

  • Sulfonylation: Coupling 4-methoxy-3-nitrobenzenesulfonyl chloride with aniline.

  • Reduction: Chemoselective reduction of the nitro group to the amine.[1]

Part 1: The Coupling Phase (Sulfonylation)[2]

Objective: Synthesize 4-methoxy-3-nitro-N-phenylbenzenesulfonamide. Common Yield: 85-95% (If optimized). Critical Failure Point: Hydrolysis of the sulfonyl chloride.[2]

Protocol & Optimization
  • Reagents: 4-methoxy-3-nitrobenzenesulfonyl chloride (1.0 eq), Aniline (1.05 eq), Pyridine (1.2 eq) or

    
     (1.5 eq).
    
  • Solvent: Anhydrous DCM or THF.

  • Temperature:

    
    .
    

Step-by-Step Optimization:

  • Moisture Control: The starting material, 4-methoxy-3-nitrobenzenesulfonyl chloride, is highly moisture-sensitive. Even ambient humidity can hydrolyze it to the sulfonic acid (water-soluble, lost in aqueous workup).

    • Action: Dry all glassware.[2][3] Purge reaction vessel with

      
      .
      
  • Order of Addition (The "Reverse Add"):

    • Standard: Add chloride to amine (Risk: Localized heating, bis-sulfonylation).

    • Optimized: Dissolve Aniline + Base in DCM at

      
      .[2] Add Sulfonyl Chloride (dissolved in DCM) dropwise  over 30 mins. This controls the exotherm and prevents side reactions.
      
  • Base Selection:

    • Pyridine:[2][4] Acts as both solvent/co-solvent and acid scavenger. Best for difficult solubilities.

    • Triethylamine (

      
      ): Easier to remove, but can form viscous salts.
      
Troubleshooting FAQ: Coupling Phase
SymptomProbable CauseCorrective Action
Low Yield (<50%) Hydrolysis of Sulfonyl ChlorideCheck reagent quality by TLC (look for baseline spot = sulfonic acid). Use fresh bottle or recrystallize from hexanes.
Impurity: "Double Spot" Bis-sulfonylation (

)
Rare with aniline, but possible with excess chloride. Ensure Aniline is in slight excess (1.05 eq).
Oily/Sticky Product Trapped Pyridine/HCl saltsWash organic layer with 1M HCl (to remove pyridine) followed by sat.

(to remove sulfonic acid).

Part 2: The Reduction Phase (Nitro Amine)

Objective: Convert 4-methoxy-3-nitro-N-phenylbenzenesulfonamide to Target Amine. Common Yield: 70-90%. Critical Failure Point: Over-reduction (S-N cleavage) or Product Trapping (Isoelectric loss).

Method A: Catalytic Hydrogenation (Cleanest)
  • Reagents: 10% Pd/C (5-10 wt%),

    
     (balloon or 1-3 bar), MeOH or EtOH.
    
  • Mechanism: Surface-catalyzed reduction.

  • Risk: High pressure/temp can cleave the sulfonamide S-N bond.

  • Optimization: Stop immediately upon consumption of starting material (TLC monitoring). Do not heat above

    
    .
    
Method B: Iron-Ammonium Chloride (Robust/Cheaper)
  • Reagents: Fe powder (3-5 eq),

    
     (aq), EtOH/Water (3:1). Reflux.
    
  • Why this works: The mild conditions (pH ~5-6) prevent hydrolysis of the methoxy group or the sulfonamide bond, which can occur with strong acids (

    
    ).
    
Troubleshooting FAQ: Reduction Phase
SymptomProbable CauseCorrective Action
Product lost in workup Amphoteric Trapping (See below)The product has a basic amine and an acidic sulfonamide proton. Adjust pH to ~7-8 (Isoelectric point) to precipitate.
Red/Brown Impurity Azo/Azoxy IntermediatesIncomplete reduction. Increase reaction time or catalyst loading. If using Fe, ensure vigorous stirring (mass transfer limited).
S-N Bond Cleavage Over-reductionSwitch from

to

(sulfide poisoned) or use the Fe/

method which is chemoselective for Nitro.

Part 3: Visualization of Workflows

Diagram 1: Synthesis & Troubleshooting Logic

SynthesisWorkflow Start Start: 4-methoxy-3-nitrobenzene-1-sulfonyl chloride Step1 Step 1: Sulfonylation (DCM, 0°C -> RT) Start->Step1 Reagent + Aniline (1.05 eq) + Base (Pyridine) Reagent->Step1 Check1 Checkpoint 1: TLC Is Sulfonyl Chloride consumed? Step1->Check1 Issue1 Issue: Hydrolysis (Sulfonic Acid formed) Check1->Issue1 No (Baseline Spot) Intermediate Intermediate: 4-methoxy-3-nitro-N-phenylbenzenesulfonamide Check1->Intermediate Yes Step2 Step 2: Reduction (Nitro -> Amine) Intermediate->Step2 MethodA Method A: H2 / Pd-C (Clean, Fast) Step2->MethodA MethodB Method B: Fe / NH4Cl (Robust, Cheaper) Step2->MethodB Check2 Checkpoint 2: Workup pH Target is Amphoteric! MethodA->Check2 MethodB->Check2 LossAcid pH < 4: Soluble as Ammonium Salt Check2->LossAcid Too Acidic LossBase pH > 10: Soluble as Sulfonamide Salt Check2->LossBase Too Basic Target Target Product: Precipitates at pH ~7-8 Check2->Target Correct pH

Caption: Synthesis pathway highlighting critical checkpoints for yield loss due to hydrolysis (Step 1) and pH-dependent solubility (Step 2).

Part 4: Critical Data & Reference Tables

Table 1: Solvent & Base Selection for Step 1
Solvent SystemBaseProsConsRecommendation
DCM (Dichloromethane) PyridineExcellent solubility; easy workup.Pyridine smell; requires acid wash.Primary Choice
THF (Tetrahydrofuran)

Good for polar substrates.

salts precipitate, making stirring difficult.
Secondary Choice
Acetone/Water

Eco-friendly; cheap.High Hydrolysis Risk for sulfonyl chlorides.Avoid for this substrate
Table 2: Reduction Method Comparison
MethodReagentSelectivityWorkup DifficultyYield Potential
Catalytic Hydrogenation

HighLow (Filtration)90%+
Bechamp Reduction

MediumHigh (Iron sludge trapping)75-85%
Transfer Hydrogenation

HighVery Low85-95%

Part 5: Detailed Experimental Protocol (Self-Validating)

1. Synthesis of Intermediate (Nitro-Sulfonamide)

  • Setup: 250mL 3-neck flask,

    
     inlet, addition funnel.
    
  • Charge: 4.65g Aniline (50 mmol) + 5mL Pyridine in 50mL dry DCM. Cool to

    
    .
    
  • Addition: Dissolve 12.5g 4-methoxy-3-nitrobenzenesulfonyl chloride (50 mmol) in 25mL DCM. Add dropwise over 30 min.

  • Validation: Spot TLC after 1 hr. Mobile phase: Hexane/EtOAc (7:3).

    • Starting Material: High

      
      .
      
    • Product: Lower

      
      , UV active.
      
    • If SM remains: Add 0.1 eq Aniline.

  • Workup: Wash with 1M HCl (removes Pyridine/Aniline)

    
     Water 
    
    
    
    Brine. Dry over
    
    
    .[3][5] Evaporate.

2. Reduction to Target (Amino-Sulfonamide)

  • Setup: Pressure vessel (if using

    
    ) or Round Bottom Flask (if using Transfer Hydrog.).
    
  • Charge: 10g Intermediate in 100mL MeOH. Add 1.0g 10% Pd/C (wet).

  • Reaction:

    • Option A: Purge with

      
       balloon. Stir vigorously at RT for 4-6h.
      
    • Option B: Add 5 eq Ammonium Formate.[6] Reflux 1h.

  • Validation: TLC (Hexane/EtOAc 1:1).

    • Nitro:[6][7][8][9][10] Yellow spot.

    • Amine: Fluorescent blue spot (often turns brown on plate due to oxidation).

  • Critical Workup (The Yield Maker):

    • Filter catalyst through Celite.[6]

    • Concentrate filtrate to ~20mL.

    • The pH Swing: Pour into 100mL water. The solution might be acidic (if Formate used). Adjust pH to 7.5 - 8.0 using sat.

      
      .
      
    • Cool to

      
      . The product will crystallize. Filter and wash with cold water.
      

References

  • BenchChem. (2025).[2][3][5][6] Technical Support Center: Troubleshooting Low Yields in Sulfonyl Chloride Synthesis. Retrieved from

  • Organic Chemistry Portal. (2023). Reduction of Nitro Compounds to Amines: Chemoselectivity and Protocols. Retrieved from

  • American Chemical Society (ACS). (2020).[11] Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent. Organic Letters. Retrieved from

  • Royal Society of Chemistry (RSC). (2021). Direct synthesis of sulfonamides from thiols and amines. RSC Advances. Retrieved from

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry.

Sources

Optimization

troubleshooting low solubility of sulfonamides in aqueous buffers

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting for a common yet critical challenge in the laboratory: the low solubil...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting for a common yet critical challenge in the laboratory: the low solubility of sulfonamide-based compounds in aqueous buffers. We will move beyond simple procedural lists to explore the underlying physicochemical principles, empowering you to make informed, effective decisions during your experiments.

Understanding the Core Challenge: The Physicochemistry of Sulfonamides

Sulfonamides are a class of compounds characterized by a sulfonyl group connected to an amine. The hydrogen atom on the sulfonamide nitrogen (-SO₂NH-) is weakly acidic, a feature that is central to its solubility behavior.[1][2] The solubility of these molecules is not a fixed value but is highly dependent on the pH of the surrounding medium.[1][3]

At a pH below the compound's acid dissociation constant (pKa), the sulfonamide group remains protonated and electrically neutral. In this state, the molecule is often poorly soluble in water due to its predominantly lipophilic character. However, when the pH of the solution is raised above the pKa, the sulfonamide group deprotonates to form an anion (-SO₂N⁻-). This ionization imparts a negative charge, significantly increasing the molecule's interaction with polar water molecules and, consequently, enhancing its solubility.[1][4]

This relationship is mathematically described by the Henderson-Hasselbalch equation , which is a cornerstone for predicting and manipulating the solubility of ionizable drugs like sulfonamides.[5][6][7]

Troubleshooting Guide & FAQs

This section addresses the most common questions and issues encountered when working with sulfonamides in aqueous buffers.

Q1: My sulfonamide precipitated immediately after I added it to my buffer. What went wrong?

This is a classic sign that the pH of your buffer is below the pKa of your sulfonamide, leading to the precipitation of the neutral, poorly soluble form. Many standard biological buffers, such as Phosphate-Buffered Saline (PBS) at pH 7.4, may still be too acidic for certain sulfonamides with higher pKa values.

Causality: The protonated (neutral) form of a sulfonamide is less soluble than its deprotonated (ionized) counterpart. If the buffer's pH does not support the ionized state, the compound will not dissolve or will crash out of a solution that was prepared using a different solvent. This is a frequent cause of crystalluria (crystal formation in urine) with older sulfonamide drugs, as urine is naturally acidic.[4][8][9]

Immediate Action:

  • Do not discard the suspension. You can likely redissolve it by adjusting the pH.

  • Slowly add a dilute base (e.g., 0.1 M NaOH) dropwise while monitoring the pH and observing the solution. The solid should dissolve as the pH increases and surpasses the compound's pKa.

Q2: How do I choose the correct buffer and pH for my specific sulfonamide?

The key is to work at a pH that is at least 1 to 2 units above the pKa of the sulfonamide group to ensure that the vast majority of the compound is in its soluble, ionized form.

Logical Approach:

  • Identify the pKa: The first step is to find the pKa of your specific sulfonamide. This information is often available in scientific literature or drug databases.[10][11][12]

  • Select a Target pH: Choose a target pH that is significantly higher than the pKa. For example, if your sulfonamide has a pKa of 8.5, a buffer at pH 9.5 or 10.0 would be a suitable starting point.

  • Choose a Buffer System: Select a buffer whose own pKa is close to your target pH to ensure maximum buffering capacity. Common pharmaceutical buffers include phosphate, citrate, acetate, and borate.[13][14][15][16] For alkaline conditions, buffers like carbonate-bicarbonate (pKa ~10.3) or Tris (pKa ~8.1) may be appropriate.

Common SulfonamideApproximate pKaRecommended Starting Buffer pH
Sulfanilamide10.4> 11.0
Sulfadiazine6.57.5 - 8.5
Sulfamethoxazole6.07.0 - 8.0
Acetazolamide7.28.2 - 9.2
Dorzolamide8.5> 9.5

Note: pKa values can vary slightly depending on the literature source and experimental conditions.[2][10][11][12]

Q3: I've adjusted the pH, but my compound's solubility is still too low for my experiment. What are my next steps?

If pH manipulation alone is insufficient, the next strategy is to modify the solvent system itself by introducing a water-miscible organic solvent, known as a co-solvent.

Causality: Co-solvents work by reducing the overall polarity of the aqueous environment.[17][18] This makes the solvent system more "hospitable" to the lipophilic parts of the sulfonamide molecule, thereby increasing its solubility.[19][20] This technique is particularly useful for compounds that are highly lipophilic.

Commonly Used Co-solvents:

  • Ethanol: A common and effective co-solvent.

  • Propylene Glycol (PG): Often used in pharmaceutical formulations.

  • Polyethylene Glycol 400 (PEG 400): A non-volatile and less toxic option.[21]

  • Dimethyl Sulfoxide (DMSO): A very strong solvent, but use should be minimized in biological assays due to potential toxicity.

  • Dimethylacetamide (DMA): A powerful solvent for sulfonamides.[22]

Workflow for Troubleshooting Low Solubility This diagram outlines a systematic approach to addressing solubility issues with sulfonamides.

TroubleshootingWorkflow start Start: Sulfonamide is Insoluble in Aqueous Buffer check_pka 1. Identify Sulfonamide pKa start->check_pka ph_adjust 2. Adjust Buffer pH (pH > pKa + 1) check_pka->ph_adjust is_soluble1 Is Solubility Sufficient? ph_adjust->is_soluble1 cosolvent 3. Introduce a Co-solvent (e.g., Ethanol, PEG 400) is_soluble1->cosolvent No success Success: Proceed with Experiment is_soluble1->success Yes is_soluble2 Is Solubility Sufficient? cosolvent->is_soluble2 salt_form 4. Advanced Strategy: Prepare a Salt Form is_soluble2->salt_form No is_soluble2->success Yes is_soluble3 Is Solubility Sufficient? salt_form->is_soluble3 is_soluble3->success Yes fail Re-evaluate Compound or Formulation Strategy is_soluble3->fail No

Caption: A decision tree for systematically troubleshooting sulfonamide solubility.

Q4: Can temperature be used to increase solubility?

Yes, for most sulfonamides, solubility increases with temperature.[23][24] However, this method should be used with caution. Heating a solution to dissolve a compound can create a supersaturated state. Upon cooling back to room or experimental temperature, the compound may precipitate out, sometimes rapidly and in an uncontrolled manner (oiling out or forming an amorphous solid).[25]

Best Practice: If you use heat to aid dissolution, ensure the solution remains stable and clear upon cooling to the final working temperature before use. Slow cooling is often recommended to promote proper crystallization if the goal is purification.[25][26]

Q5: Is it better to prepare a salt of my sulfonamide beforehand?

For drug development and applications requiring high, stable concentrations, preparing a salt form of the drug is a highly effective and common strategy.[27][28]

Causality: By reacting the acidic sulfonamide with a strong base (like sodium hydroxide or potassium hydroxide), a stable, solid sodium or potassium salt is formed. These salts are typically much more soluble in water than the free acid form because they readily dissociate into the soluble anion and the counter-ion.[27][29]

Considerations:

  • Synthesis: This requires an additional chemical synthesis step.

  • Stability: The stability of the salt form should be evaluated.

  • Counter-ion Effects: The choice of the counter-ion (e.g., Na+, K+, Ca²⁺) can influence the final properties of the salt.

pH-Dependent Equilibrium of a Sulfonamide This diagram illustrates how pH shifts the equilibrium between the insoluble and soluble forms of a sulfonamide.

pHEquilibrium Low_pH Low_pH High_pH High pH (Alkaline) Favors Ionized Form Neutral R-SO₂NH-R' (Neutral Form) Poorly Soluble Ionized R-SO₂N⁻-R' + H⁺ (Ionized Form) Highly Soluble Neutral->Ionized  pH > pKa   Ionized->Neutral  pH < pKa  

Caption: The effect of pH on the ionization and solubility of sulfonamides.

Experimental Protocols

Protocol 1: Preparation of a pH-Adjusted Buffered Solution

This protocol describes how to prepare a solution of a sulfonamide by controlling the pH to achieve dissolution.

Materials:

  • Sulfonamide compound

  • Selected buffer salts (e.g., Tris base, Sodium Carbonate)

  • Deionized water

  • 0.1 M HCl and 0.1 M NaOH solutions

  • Calibrated pH meter

  • Stir plate and stir bar

Methodology:

  • Determine Target pH: Based on the sulfonamide's pKa, determine the target pH (e.g., pKa + 1.5 units).

  • Prepare Buffer: Prepare the chosen buffer at the target concentration (e.g., 50 mM). Dissolve the buffer salt in approximately 80% of the final volume of deionized water.

  • Adjust pH: Place the buffer solution on a stir plate. Use the calibrated pH meter to monitor the pH while adding 0.1 M HCl or 0.1 M NaOH dropwise until the target pH is reached and stable.

  • Add Sulfonamide: Weigh the required amount of the sulfonamide powder and add it slowly to the stirring buffer solution.

  • Dissolve: Allow the mixture to stir. If dissolution is slow, gentle warming (e.g., to 37°C) can be applied, but ensure the solution remains clear upon returning to ambient temperature.

  • Final Volume: Once the sulfonamide is fully dissolved, transfer the solution to a volumetric flask and add deionized water to the final desired volume.

  • Sterilization (if required): Filter-sterilize the final solution through a 0.22 µm filter. Note that some compounds may adsorb to certain filter materials.

Protocol 2: Co-solvent Screening for Solubility Enhancement

This protocol provides a method to screen different co-solvents to find an effective system for your sulfonamide.

Materials:

  • Sulfonamide compound

  • pH-adjusted buffer (prepared as in Protocol 1)

  • Co-solvents for screening (e.g., Ethanol, Propylene Glycol, PEG 400)

  • Vials or test tubes

  • Vortex mixer and shaker/incubator

Methodology:

  • Prepare Stock Solutions: Prepare a high-concentration stock solution of the sulfonamide in a strong organic solvent where it is freely soluble (e.g., 100% DMSO).

  • Set up Screening Vials: In separate vials, prepare different ratios of your pH-adjusted buffer and the co-solvent. For example:

    • 95:5 (Buffer:Co-solvent)

    • 90:10 (Buffer:Co-solvent)

    • 80:20 (Buffer:Co-solvent)

    • 70:30 (Buffer:Co-solvent)

  • Spike with Sulfonamide: Add a small, precise volume of the sulfonamide stock solution to each vial to reach your target final concentration. The volume of the stock should be minimal (e.g., <1-2% of the total volume) to avoid having the stock solvent dominate the system.

  • Equilibrate: Vortex each vial thoroughly. Place the vials on a shaker at a controlled temperature (e.g., 25°C) for a set period (e.g., 2-24 hours) to allow the system to reach equilibrium.

  • Observe and Analyze: After equilibration, visually inspect each vial for precipitation. For a quantitative analysis, centrifuge the vials to pellet any undissolved solid and measure the concentration of the sulfonamide in the supernatant using a suitable analytical method like HPLC or UV-Vis spectroscopy.

  • Select System: Choose the co-solvent system that provides the desired solubility with the lowest percentage of the organic co-solvent.

References

  • Patel, J. N., Rathod, D. M., Patel, N. A., & Modasiya, M. K. (n.d.). Techniques to improve the solubility of poorly soluble drugs. ResearchGate. [Link]

  • Nelson, T. (2012). Breaking old habits: Moving away from commonly used buffers in pharmaceuticals. American Pharmaceutical Review. [Link]

  • (2021, July 26). 5 Novel Techniques for Solubility Enhancement. Ascendia Pharmaceuticals. [Link]

  • Singh, S., & Saini, S. (2021). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research. [Link]

  • Kakran, M., & Shete, D. (2023). Solubility enhancement techniques: A comprehensive review. GSC Biological and Pharmaceutical Sciences. [Link]

  • Sharma, D., Saini, S., & Rana, A. C. (2011). STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS. International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • (n.d.). Buffers in Pharmaceutical and Biological Systems and Buffered Isotonic Solutions. Pharmatech. [Link]

  • (n.d.). Buffers in Pharmaceutical and Biologic Systems. [Link]

  • (n.d.). Buffers in Compounding Pharmacies: A Practical Guide for Pharmacists. Fagron Academy. [Link]

  • Avdeef, A., Tsinman, O., Tsinman, K., Sun, N., & Voloboy, D. (2007). Prediction of pH-dependent aqueous solubility of druglike molecules. Journal of Medicinal Chemistry. [Link]

  • Paruta, A. N., & Arkkila, C. A. (1970). Solubility of Various Sulfonamides in N-Alkanols I. Effect of Polarity and Temperature. Journal of Pharmaceutical Sciences. [Link]

  • (n.d.). Chapter 3. Pharmacokinetics. AccessPhysiotherapy. [Link]

  • (n.d.). Henderson-Hasselbalch equation – An ABC of PK/PD. Open Education Alberta. [Link]

  • Osol, A., & Pinsky, J. (1955). The Solubility of Various Sulfonamides Emploved in Urinary Tract Infections. Journal of the American Pharmaceutical Association. [Link]

  • (2017, October 16). How to Use Henderson Hasselbalch Equation for Pharmacology. YouTube. [Link]

  • (1945). SOLUBILITY OF SULPHONAMIDES. The BMJ. [Link]

  • Martin, A., Wu, P. L., & Velasquez, T. (1985). Extended Hildebrand solubility approach: sulfonamides in binary and ternary solvents. Journal of Pharmaceutical Sciences. [Link]

  • Matisz, G., Turos, M., & Vdovjakova, J. (2009). Theoretical study of gas-phase acidity, pKa, lipophilicity, and solubility of some biologically active sulfonamides. Journal of Molecular Structure: THEOCHEM. [Link]

  • Box, K. J., & Comer, J. E. (2015). pKa values in solubility determination using the Henderson-Hasselbalch equation. ADMET & DMPK. [Link]

  • Maren, T. H., & Conroy, C. W. (1995). The effect of temperature on the binding of sulfonamides to carbonic anhydrase isoenzymes I, II, and IV. Journal of Biological Chemistry. [Link]

  • Sotomayor, M. J., & Rodriguez, A. M. (2013). The pKa values of the sulfonamides investigated. ResearchGate. [Link]

  • Chen, Y., Liu, C., & Wang, S. (2020). Enhancing the Solubility and Dissolution Performance of Safinamide Using Salts. Molecules. [Link]

  • (2025, September 4). Sulfonamide Crystals: Introduction, Identification Features. Medical Notes. [Link]

  • Matisz, G., Turos, M., & Vdovjakova, J. (2009). The pKa values of the sulfonamides studied. ResearchGate. [Link]

  • Martínez, F., Ávila, C. M., & Gómez, A. (2003). Thermodynamic study of the solubility of some sulfonamides in cyclohexane. Journal of the Brazilian Chemical Society. [Link]

  • Tacic, A., Nikolic, V., & Nikolic, L. (2022). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. IntechOpen. [Link]

  • Djerassi, C. (1970). Sulfonamide Crystalluria: A Forgotten Disease. The Journal of Urology. [Link]

  • (2020, November 20). Crystalluria by sulfonamides and effect of pKa. YouTube. [Link]

  • Martínez, F., Ávila, C. M., & Gómez, A. (2003). Thermodynamic Study of the Solubility of Some Sulfonamides in Cyclohexane. Journal of the Brazilian Chemical Society. [Link]

  • (n.d.). Unit 3 - Sulphonamide - SAR & PKa. Scribd. [Link]

  • Mohammadian, F., & Jouyban, A. (2007). Solubility prediction of sulfonamides at various temperatures using a single determination. ResearchGate. [Link]

  • Yang, T. M., Li, J. S., Yeh, T. F., & Su, C. S. (2020). Solid Solubilities of Sulfonamides and Use of Rapid Expansion of Supercritical Solutions for Microparticle Production. Chemical Engineering & Technology. [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics. [Link]

  • Serajuddin, A. T. M. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews. [Link]

  • Rasool, A. A., Hussain, A. A., & Dittert, L. W. (1991). Co-solvent solubilization of some poorly-soluble antidiabetic drugs. Journal of the Indian Institute of Science. [Link]

  • (2021, July 5). 4 Factors Affecting Solubility of Drugs. Ascendia Pharmaceuticals. [Link]

  • Cooper, M. A., & Platts, J. A. (2019). Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths. Physical Chemistry Chemical Physics. [Link]

  • Serajuddin, A. T. M. (2007). Salt Formation to Improve Drug Solubility. Advanced Drug Delivery Reviews. [Link]

  • Kumar, S., & Chokshi, R. (2013). Drug Dissolution Enhancement by Salt Formation. Research Journal of Pharmaceutical Dosage Forms and Technology. [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing pH Conditions for 3-amino-4-methoxy-N-phenylbenzene-1-sulfonamide Extraction

Welcome to the technical support center for the efficient extraction of 3-amino-4-methoxy-N-phenylbenzene-1-sulfonamide. This guide is designed for researchers, scientists, and drug development professionals to provide i...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the efficient extraction of 3-amino-4-methoxy-N-phenylbenzene-1-sulfonamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for optimizing pH conditions during extraction procedures. Here, we synthesize foundational chemical principles with practical, field-proven insights to ensure the integrity and reproducibility of your experimental outcomes.

The Critical Role of pH in Extraction: A Mechanistic Overview

3-amino-4-methoxy-N-phenylbenzene-1-sulfonamide is an amphoteric molecule, meaning it possesses both a basic and an acidic functional group. The ionization state of these groups is directly dependent on the pH of the aqueous solution, which in turn dictates the molecule's solubility and partitioning behavior between aqueous and organic phases.

  • The Basic Moiety: The Aromatic Amine The 3-amino group, an aniline derivative, is basic and will be protonated (positively charged) in acidic conditions.

  • The Acidic Moiety: The Sulfonamide The N-phenylbenzene-1-sulfonamide group is weakly acidic and will be deprotonated (negatively charged) in alkaline conditions.

To effectively extract this compound into an organic solvent using liquid-liquid extraction (LLE), it is imperative to adjust the pH of the aqueous phase to a range where the molecule is predominantly in its neutral, un-ionized form. In this state, its lipophilicity is maximized, driving its partition into the organic layer. Conversely, for techniques like solid-phase extraction (SPE), manipulating the pH to ensure the compound is charged can be used to enhance its retention on an ion-exchange sorbent.

Estimated Physicochemical Properties

Functional GroupEstimated pKaPredominant State at pH < pKaPredominant State at pH > pKa
Aromatic Amine (Basic)~4.5 - 5.0Cationic (Protonated)Neutral
Sulfonamide (Acidic)~8.5 - 9.0NeutralAnionic (Deprotonated)

Frequently Asked Questions (FAQs)

Here we address common questions and issues that may arise during the extraction of 3-amino-4-methoxy-N-phenylbenzene-1-sulfonamide.

Q1: Why is my extraction recovery of 3-amino-4-methoxy-N-phenylbenzene-1-sulfonamide consistently low?

A1: Low recovery is often a direct consequence of suboptimal pH control. If the pH of your aqueous sample is too low (e.g., < 4), the aromatic amine group will be protonated, rendering the molecule charged and highly soluble in the aqueous phase. Conversely, if the pH is too high (e.g., > 9), the sulfonamide group will be deprotonated, again resulting in a charged species that prefers the aqueous phase. For maximal partitioning into an organic solvent, the pH should be adjusted to a range where the molecule is neutral, which is between its two pKa values. We recommend a starting pH of approximately 6.5-7.5.

Q2: I'm observing a persistent emulsion during my liquid-liquid extraction. How can I resolve this?

A2: Emulsion formation is a common issue in LLE, particularly with complex biological matrices.[1] To mitigate this, you can try the following:

  • Gentle Mixing: Instead of vigorous shaking, gently invert the separatory funnel multiple times.

  • Salting Out: Add a saturated sodium chloride (brine) solution to the aqueous phase. This increases the ionic strength of the aqueous layer, which can help to break the emulsion.[1]

  • Centrifugation: If the emulsion is persistent, centrifuging the mixture can aid in phase separation.

  • Filtration: Passing the emulsified layer through a bed of glass wool or a phase separator paper can also be effective.

Q3: Can I use any organic solvent for the extraction?

A3: While several water-immiscible organic solvents can be used, the choice of solvent can impact extraction efficiency. A solvent like ethyl acetate is a good starting point as it is a polar aprotic solvent that can effectively solvate the neutral form of the target molecule. Dichloromethane is another common choice. It is advisable to perform a small-scale solvent screening to determine the optimal solvent for your specific sample matrix.

Q4: For solid-phase extraction (SPE), what type of sorbent should I use and how does pH play a role?

A4: The choice of SPE sorbent depends on your extraction strategy.

  • Reversed-Phase SPE (e.g., C18): In this case, you want to retain the neutral form of the analyte. Therefore, adjust the sample pH to be between the two pKa values (around 6.5-7.5) to maximize hydrophobic interaction with the sorbent.

  • Ion-Exchange SPE: You can exploit the ionizable nature of your molecule.

    • Cation-Exchange SPE: Acidify your sample to a pH of approximately 2-3 to ensure the aromatic amine is protonated (positively charged). This will allow for strong retention on a cation-exchange sorbent. Elution is then achieved by using a solvent with a high pH or a high salt concentration.

    • Anion-Exchange SPE: Make your sample alkaline to a pH of approximately 10-11 to ensure the sulfonamide is deprotonated (negatively charged). This will facilitate strong retention on an anion-exchange sorbent. Elution is performed using a low pH solvent or a high salt concentration.

Q5: My compound seems to be degrading during the extraction process. What could be the cause?

A5: While sulfonamides are generally stable, prolonged exposure to extreme pH values (highly acidic or highly alkaline) and elevated temperatures can lead to degradation.[2] It is recommended to perform the extraction at room temperature and to minimize the time the compound is in contact with strongly acidic or basic solutions. If you suspect degradation, it is advisable to include a stability study in your method development by analyzing standards that have been subjected to the same pH and time conditions as your samples.

Troubleshooting Guide

Use this guide to diagnose and resolve specific issues encountered during your extraction experiments.

Problem Potential Cause(s) Recommended Solution(s)
Poor recovery in LLE Incorrect pH of the aqueous phase.Adjust the pH of the aqueous sample to be between the pKa of the amine and the sulfonamide (target pH 6.5-7.5). Verify the pH with a calibrated pH meter.
Inappropriate organic solvent.Test different water-immiscible organic solvents such as ethyl acetate, dichloromethane, or a mixture thereof.
Insufficient mixing.Ensure adequate mixing of the two phases by inverting the separatory funnel at least 10-15 times.
Inconsistent recovery Incomplete phase separation.Allow sufficient time for the phases to separate completely. If an emulsion persists, refer to the FAQ on emulsions.
pH variability between samples.Prepare a fresh buffer solution and ensure consistent pH adjustment for all samples.
Analyte not retained on SPE column Incorrect pH for the chosen sorbent.For reversed-phase, ensure the sample pH renders the analyte neutral. For ion-exchange, ensure the sample pH results in a charged analyte.
Sorbent overload.Ensure the amount of analyte loaded does not exceed the capacity of the SPE cartridge.
Inappropriate conditioning or equilibration of the sorbent.Follow the manufacturer's protocol for sorbent conditioning and equilibration to ensure proper activation.
Analyte not eluting from SPE column Elution solvent is too weak.For reversed-phase, increase the percentage of organic solvent in the elution mixture. For ion-exchange, use an elution solvent with a pH that neutralizes the analyte or a higher salt concentration.
Strong secondary interactions with the sorbent.Consider using a different sorbent or adding a modifier to the elution solvent to disrupt secondary interactions.

Experimental Protocols

Protocol 1: pH Optimization for Liquid-Liquid Extraction (LLE)

This protocol outlines a systematic approach to determine the optimal pH for the LLE of 3-amino-4-methoxy-N-phenylbenzene-1-sulfonamide.

Materials:

  • Standard solution of 3-amino-4-methoxy-N-phenylbenzene-1-sulfonamide in a water-miscible solvent (e.g., methanol or acetonitrile).

  • Aqueous buffer solutions at various pH values (e.g., pH 4, 5, 6, 7, 8, 9).

  • Selected water-immiscible organic solvent (e.g., ethyl acetate).

  • Separatory funnels.

  • Calibrated pH meter.

  • Analytical instrument for quantification (e.g., HPLC-UV).

Procedure:

  • Sample Preparation: Spike a known concentration of the standard solution into each of the different pH buffer solutions.

  • Extraction: a. Transfer each buffered sample to a separate separatory funnel. b. Add an equal volume of the organic solvent. c. Gently invert the funnel 15-20 times, venting frequently to release pressure. d. Allow the phases to separate completely.

  • Sample Collection: a. Carefully drain the lower (aqueous) layer. b. Collect the upper (organic) layer.

  • Analysis: Analyze the concentration of the analyte in the organic phase using a validated analytical method.

  • Determination of Optimal pH: Plot the recovery of the analyte in the organic phase against the pH of the aqueous buffer. The pH that yields the highest recovery is the optimal pH for extraction.

Visualizing the LLE Workflow

LLE_Workflow cluster_prep Sample Preparation cluster_extraction Liquid-Liquid Extraction cluster_analysis Analysis cluster_optimization Optimization prep Spike standard into various pH buffers add_solvent Add organic solvent prep->add_solvent Transfer to separatory funnel mix Mix and allow phase separation add_solvent->mix collect_org Collect organic phase mix->collect_org analyze Quantify analyte collect_org->analyze plot Plot recovery vs. pH analyze->plot optimal_ph Determine optimal pH plot->optimal_ph

Caption: Workflow for pH optimization in LLE.

Protocol 2: Troubleshooting Low Recovery in SPE

This protocol provides a step-by-step guide to diagnose the cause of low recovery in a solid-phase extraction method.

Materials:

  • SPE cartridges (the type you are currently using).

  • Standard solution of the analyte.

  • All solvents and solutions used in your current SPE method.

  • Collection tubes.

  • Analytical instrument for quantification.

Procedure:

  • Fraction Collection: Perform your standard SPE procedure, but collect each fraction separately:

    • Load Fraction: The sample that passes through the cartridge during loading.

    • Wash Fraction(s): Each solvent wash that passes through the cartridge.

    • Elution Fraction: The final eluate that should contain your analyte.

  • Analysis: Quantify the amount of analyte in each collected fraction.

  • Diagnosis:

    • Analyte in Load Fraction: If a significant amount of your analyte is found in the load fraction, it indicates that the analyte is not being retained on the sorbent. This is likely due to incorrect pH of the sample or an inappropriate sorbent type.

    • Analyte in Wash Fraction: If the analyte is found in the wash fraction, your wash solvent is too strong and is prematurely eluting the analyte. Consider a weaker wash solvent.

    • Analyte Not in Elution Fraction (and not in other fractions): If the analyte is not found in any of the fractions, it may be irreversibly bound to the sorbent or it may have degraded. This points to a need for a stronger elution solvent or investigation into potential on-cartridge degradation.

Visualizing the SPE Troubleshooting Logic

SPE_Troubleshooting start Low Recovery in SPE collect Collect all fractions: Load, Wash, Elute start->collect analyze Analyze all fractions for analyte collect->analyze decision_load Analyte in Load Fraction? analyze->decision_load decision_wash Analyte in Wash Fraction? decision_load->decision_wash No cause_retention Poor Retention: - Incorrect sample pH - Wrong sorbent type decision_load->cause_retention Yes decision_elute Analyte in Elution Fraction? decision_wash->decision_elute No cause_wash Premature Elution: - Wash solvent is too strong decision_wash->cause_wash Yes cause_elution Poor Elution or Degradation: - Elution solvent is too weak - Irreversible binding - On-cartridge degradation decision_elute->cause_elution No success Review entire method for other losses decision_elute->success Yes

Caption: Decision tree for troubleshooting low SPE recovery.

References

  • LCGC International. Tips for Troubleshooting Liquid–Liquid Extractions. [Link]

  • Phenomenex. Solid Phase Extraction FAQs: What is SPE and How Does it Work?. (2018). [Link]

  • K-Jhil. Tips for Troubleshooting Liquid–Liquid Extraction. (2025). [Link]

  • CHROMacademy. Sample Preparation Troubleshooting. [Link]

  • LookChem. N-Phenylbenzenesulfonamide. [Link]

  • NCERT. Amines. [Link]

  • Sorensen, I. (2024). Effect of different pH on the degradation of sulfonamide antibiotics. Pseudomonas stutzeri strain DLY-21. [Link]

  • Gross, K. C., & Seybold, P. G. (2000). Substituent effects on the physical properties and pKa of aniline. International journal of quantum chemistry, 80(4‐5), 1107-1115. [Link]

  • Chemistry LibreTexts. LIQUID-LIQUID EXTRACTION. (2021). [Link]

  • Element Lab Solutions. Liquid-Liquid Extraction Techniques Principles and Optimisation. [Link]

Sources

Optimization

degradation products of 3-amino-4-methoxy-N-phenylbenzene-1-sulfonamide under UV light

Topic: Degradation products of 3-amino-4-methoxy-N-phenylbenzene-1-sulfonamide under UV light Ticket ID: #PH-SULF-2024-08 Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Degradation products of 3-amino-4-methoxy-N-phenylbenzene-1-sulfonamide under UV light Ticket ID: #PH-SULF-2024-08 Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary

You are likely investigating this compound as a specific impurity, a dye intermediate, or a model metabolite in a pharmaceutical stability study (ICH Q1B).

The molecule 3-amino-4-methoxy-N-phenylbenzene-1-sulfonamide (MW ~278.3 Da) contains three highly photosensitive moieties:

  • The Sulfonamide Linkage (

    
    ):  Prone to cleavage and 
    
    
    
    extrusion.[1]
  • The Primary Amine (

    
    ):  Susceptible to photo-oxidation (forming nitro/azo species).
    
  • The Electron-Rich Aromatic Ring: The methoxy and amino groups make the ring electron-rich, facilitating electrophilic attack by hydroxyl radicals (

    
    ).
    

This guide addresses the specific degradation pathways, expected mass shifts, and troubleshooting steps for identifying these products.

Module 1: Degradation Pathways & Mechanism

Primary Degradation Logic

Under UV irradiation (typically


 = 254 nm or simulated sunlight 

> 290 nm), sulfonamides undergo Type I (Direct Photolysis) and Type II (Singlet Oxygen) reactions.
Pathway A: Photo-Fries Rearrangement & S-N Cleavage (Dominant)

The most characteristic pathway for N-substituted sulfonamides is the cleavage of the S-N bond. This often results in


 extrusion , causing the two aromatic systems to join directly or break apart.
Pathway B: Photo-Oxidation of the Amine

The free amine at position 3 is easily oxidized. In aqueous media, this often proceeds from


.
Pathway C: Hydroxylation

If your experiment is in aqueous buffer, photolysis generates hydroxyl radicals (


), which attack the aromatic ring at ortho or para positions relative to the electron-donating methoxy group.
Visualizing the Pathway

G Parent Parent Molecule (MW 278) 3-amino-4-methoxy-N-phenyl... Radical Radical Intermediate [Homolytic S-N Cleavage] Parent->Radical UV (hν) Prod_Nitro Nitro Derivative (MW 308) Oxidation of -NH2 to -NO2 Parent->Prod_Nitro Oxidation (Type II) Prod_OH Hydroxylated Isomers (MW 294) (+16 Da) Parent->Prod_OH •OH Attack Prod_SO2 SO2 Extrusion Product (MW 214) 3-amino-4-methoxy-N-phenylaniline Radical->Prod_SO2 -SO2 (Extrusion) Prod_Aniline Cleavage Product 1 (MW 93) Aniline Radical->Prod_Aniline + H• Prod_Acid Cleavage Product 2 (MW 203) 3-amino-4-methoxy- benzenesulfonic acid Radical->Prod_Acid + OH•

Figure 1: Predicted photodegradation pathways.[2][3][4][5] The SO2 extrusion and Aniline release are the most distinct mass spec events.

Module 2: Analytical Troubleshooting (FAQ)

Q1: I see a new peak at [M-64]. Is this an artifact?

Answer: No, this is the hallmark of sulfonamide photolysis.

  • Mechanism:

    
     Extrusion.[1][2]
    
  • Chemistry: The UV energy breaks the S-N bond. The sulfonyl group leaves as

    
     gas (mass 64). The remaining radical typically recombines with the N-phenyl ring.
    
  • Expected Mass: Parent (278)

    
    214 Da .
    
  • Action: Monitor this peak. It is often the primary degradant in non-aqueous solvents.

Q2: My chromatogram shows peak tailing or splitting for the parent compound.

Answer: This is likely a pH vs. pKa mismatch.

  • Cause: Sulfonamides are amphoteric. Your molecule has a basic amine (

    
    ) and an acidic sulfonamide proton (
    
    
    
    ).
  • Solution: Ensure your mobile phase pH is at least 2 units away from the pKa.

    • Acidic condition (pH 2-3): Protonates the amine (good retention on C18).

    • Neutral condition (pH 7): May cause peak broadening due to rapid proton exchange.

Q3: I detect a mass of 93 Da. Where did it come from?

Answer: That is Aniline .

  • Source: The N-phenyl group attached to the sulfonamide nitrogen.

  • Significance: This indicates complete cleavage of the sulfonamide bond.

  • Safety Note: Aniline is toxic. If this degradation is occurring in a drug product, it is a critical safety concern.

Module 3: Expected Mass Shifts (LC-MS Data Reference)

Use this table to annotate your TIC (Total Ion Chromatogram).

Degradation TypeMass Shift (

m/z)
Theoretical m/z (ES+)Proposed Structure
Parent 0279 3-amino-4-methoxy-N-phenylbenzene-1-sulfonamide

Extrusion
-64215 3-amino-4-methoxy-N-phenylaniline
Hydroxylation +16295 Hydroxy-3-amino-4-methoxy-N-phenyl...
Cleavage (Amine side) -93 (loss of aniline)186 Sulfanilic acid derivative
Cleavage (Phenyl side) N/A94 Aniline (protonated)
Nitro-oxidation +30309 3-nitro-4-methoxy-N-phenyl...
Demethylation -14265 3-amino-4-hydroxy-N-phenyl...

Module 4: Experimental Protocol for Validation

To confirm these products are light-induced and not thermal artifacts, follow this Dark Control Protocol .

Step-by-Step Methodology
  • Preparation:

    • Prepare a 100

      
      M solution of the compound in 50:50 Methanol/Water.
      
    • Split the sample into two quartz vials (A and B).

  • Exposure:

    • Vial A (Test): Place in a photostability chamber (e.g., Atlas Suntest) set to ICH Q1B standards (1.2 million lux hours).

    • Vial B (Control): Wrap completely in aluminum foil and place inside the same chamber (to control for temperature).

  • Analysis:

    • Inject Vial B first. Ensure only the Parent peak (m/z 279) is present.

    • Inject Vial A.

    • Calculation: Any peak in A that is not in B is a photoproduct.

  • Workflow Logic:

Troubleshooting Start Start Analysis CheckControl Check Dark Control Start->CheckControl IsDegradant Is peak in Control? CheckControl->IsDegradant Thermal Thermal Degradant (Not UV specific) IsDegradant->Thermal Yes Photo True Photoproduct IsDegradant->Photo No

Figure 2: Decision tree for distinguishing thermal vs. photo-degradation.

References

  • ICH Harmonised Tripartite Guideline. (1996). Stability Testing: Photostability Testing of New Drug Substances and Products Q1B. International Council for Harmonisation.[6]

  • Trawiński, J., & Skibiński, R. (2017). Studies on photodegradation of sulfamethoxazole in the presence of different additives. Water Research.

    
     extrusion mechanism common to sulfonamides). 
    
  • Boreen, A. L., et al. (2004). Photodegradation of sulfonamides in aqueous solution. Environmental Science & Technology.[2][3] (Definitive work on the kinetics and radical pathways).

  • Burrows, H. D., et al. (2002). Reaction pathways and mechanisms of photodegradation of pesticides and pharmaceuticals. Journal of Photochemistry and Photobiology C.

Sources

Reference Data & Comparative Studies

Validation

Comparative Structural Analysis: Substituted Benzenesulfonamides vs. Clinical Standards

Content Type: Publish Comparison Guide Audience: Researchers, Structural Biologists, and Medicinal Chemists Executive Summary This guide provides an objective, data-driven comparison of Novel 4-Substituted Benzenesulfona...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Structural Biologists, and Medicinal Chemists

Executive Summary

This guide provides an objective, data-driven comparison of Novel 4-Substituted Benzenesulfonamides (utilizing the "Tail Approach") against established clinical standards like Acetazolamide (AAZ) and Sulfanilamide (SA) .

While classical inhibitors like AAZ are potent pan-isoform inhibitors, they lack selectivity, leading to off-target side effects. The "Product" analyzed here—modern substituted benzenesulfonamides—leverages X-ray crystallographic data to demonstrate how extending the carbon scaffold allows for specific hydrophobic interactions, drastically improving isoform selectivity (particularly for tumor-associated hCA IX and XII) while maintaining nanomolar affinity.

Comparative Performance Analysis

The following analysis synthesizes crystallographic data (Resolution, R-factors) and biochemical inhibition constants (


) to benchmark novel derivatives against the gold standard.
Table 1: Structural & Kinetic Benchmarking

Comparison of Clinical Standard (Acetazolamide) vs. Novel Substituted Benzenesulfonamides (SLC-0111 Series & Pentafluoro-tails).

FeatureAcetazolamide (AAZ) Simple Benzenesulfonamide Novel 4-Substituted Derivative (e.g., SLC-0111/Tail-type)
PDB Entry 1AZM / 3HS42CBA3N4B / 4Z24
Resolution (

)
1.10 - 1.601.90 - 2.001.35 - 1.60 (High Precision)
Zn(II) Coordination Tetrahedral (N-bound)Tetrahedral (N-bound)Tetrahedral (N-bound)

(hCA II)
~12 nM~200 - 300 nM0.5 - 15 nM (High Potency)

(hCA IX)
~25 nM> 200 nM< 10 nM (High Selectivity)
Selectivity Ratio (II/IX) ~0.5 (Non-selective)~1.0 (Non-selective)> 50 - 1000 (Highly Selective)
Primary Interaction Zn-binding + Thr199 H-bondZn-binding onlyZn-binding + Hydrophobic Pocket Contact
R-Factor (

)
~0.14 / 0.17~0.16 / 0.22~0.15 / 0.18
Expert Insight: The "Tail Approach" Mechanism

The data above highlights a critical mechanistic divergence. Classical inhibitors like AAZ rely almost exclusively on the Zinc-Binding Group (ZBG) .

  • The Limitation: Because the Zn(II) active site is conserved across all 15 human CA isoforms, AAZ cannot distinguish between them.

  • The Innovation: The novel substituted benzenesulfonamides utilize a "Tail" (e.g., ureido, pentafluorophenyl) that extends away from the zinc ion. X-ray data confirms these tails dock into the variable hydrophobic pocket (residues Phe131, Val121, Leu198), which varies significantly between isoforms. This structural "lock-and-key" mechanism is the causality behind the superior selectivity ratios seen in Table 1.

Mechanistic Visualization

The following diagram illustrates the structural logic distinguishing the novel derivatives. The Blue nodes represent the conserved interactions (shared with AAZ), while the Red nodes represent the unique interactions achieved only by the substituted "Tail" derivatives.

BindingMechanism Inhibitor Substituted Benzenesulfonamide Zn Zn(II) Ion (Active Site) Inhibitor->Zn Coordination (N-atom) Thr199 Thr199 (Gatekeeper) Inhibitor->Thr199 H-Bond (Sulfonamide O) Glu106 Glu106 (H-Bond Network) Inhibitor->Glu106 Water-mediated H-Bond Tail Elongated 4-Substituted 'Tail' Moiety Inhibitor->Tail Structural Extension HydroPocket Hydrophobic Pocket (Phe131, Val121, Leu198) Tail->HydroPocket Van der Waals Contacts (Unique to Product) Selectivity Isoform Selectivity (CA IX / XII) HydroPocket->Selectivity Drives Specificity

Figure 1: Interaction map showing how the 'Tail' moiety (Red) confers selectivity, unlike the conserved Zinc-binding core (Blue/Yellow).

Experimental Protocol: Co-Crystallization

To replicate the high-resolution data cited in Table 1, a standard soaking protocol is often insufficient due to the bulky nature of substituted tails. The following Co-Crystallization Protocol is recommended to ensure full occupancy and lattice stability.

Phase A: Complex Preparation
  • Protein Concentration: Concentrate purified hCA II to 10 mg/mL in 20 mM Tris-HCl (pH 8.0).

  • Inhibitor Solubilization: Dissolve the substituted benzenesulfonamide in 100% DMSO to a concentration of 50 mM .

  • Incubation: Mix the inhibitor with the protein solution at a 3:1 molar excess (Inhibitor:Protein).

    • Why? This drives the equilibrium toward the bound state before crystal nucleation begins.

    • Time: Incubate on ice for 1–2 hours.

Phase B: Hanging Drop Vapor Diffusion
  • Reservoir Solution: Prepare 1.0 mL of 1.5 M Sodium Citrate, 0.1 M Tris (pH 8.0) .

  • Drop Setup: On a siliconized cover slip, mix:

    • 1 µL of Protein-Inhibitor Complex.

    • 1 µL of Reservoir Solution.

  • Sealing: Seal the cover slip over the reservoir using vacuum grease to create an airtight system.

  • Crystal Growth: Store at 20°C . Crystals typically appear within 2–5 days .

Phase C: Data Collection & Validation
  • Cryoprotection: Briefly dip crystals in reservoir solution containing 20% (v/v) Glycerol before flash-cooling in liquid nitrogen.

  • Diffraction: Collect data at a synchrotron source (e.g., 0.97

    
     wavelength).
    
  • Validation Check: Ensure the Ramachandran Plot shows >95% of residues in favored regions to confirm backbone integrity.

Workflow Diagram

CrystallographyWorkflow Complex 1. Complex Formation (3:1 Molar Excess) Vapor 2. Vapor Diffusion (Hanging Drop) Complex->Vapor Crystal 3. Crystal Growth (2-5 Days @ 20°C) Vapor->Crystal Diffraction 4. X-Ray Diffraction (Synchrotron) Crystal->Diffraction Solve 5. Structure Solution (Molecular Replacement) Diffraction->Solve

Figure 2: Step-by-step workflow from protein-inhibitor complex formation to structure solution.

References

  • Supuran, C. T. (2012).[1] "Structure-based drug discovery of carbonic anhydrase inhibitors." Journal of Enzyme Inhibition and Medicinal Chemistry.

  • Di Fiore, A., et al. (2023).[2] "Diversely N-substituted benzenesulfonamides dissimilarly bind to human carbonic anhydrases: crystallographic investigations." Journal of Enzyme Inhibition and Medicinal Chemistry.

  • RCSB Protein Data Bank. "Structure 3N4B: Human Carbonic Anhydrase II in complex with benzenesulfonamide inhibitor."

  • Pacchiano, F., et al. (2011).[3] "Selective hydrophobic pocket binding observed within the carbonic anhydrase II active site."[4] Chemical Communications.

  • Alterio, V., et al. (2012). "Multiple binding modes of inhibitors to carbonic anhydrases: how to design specific drugs targeting 15 different isoforms?" Chemical Reviews.

Sources

Comparative

A Comparative Guide to the Validation of 3-amino-4-methoxy-N-phenylbenzene-1-sulfonamide Purity by HPLC-MS

This guide provides an in-depth technical comparison of High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) methodologies for the purity validation of 3-amino-4-methoxy-N-phenylbenzene-1-sulfonamide. Desig...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) methodologies for the purity validation of 3-amino-4-methoxy-N-phenylbenzene-1-sulfonamide. Designed for researchers, scientists, and drug development professionals, this document moves beyond procedural lists to explain the scientific rationale behind experimental design, ensuring a robust, self-validating system compliant with global regulatory standards.

Introduction: The Imperative for Purity Validation

3-amino-4-methoxy-N-phenylbenzene-1-sulfonamide belongs to the sulfonamide class of compounds, which are pivotal in pharmaceutical development as active pharmaceutical ingredients (APIs) or key intermediates. The purity of such a substance is not merely a quality metric; it is a critical determinant of safety and efficacy. Impurities, whether process-related or degradation products, can introduce toxicity or alter the therapeutic effect of the final drug product.

Therefore, a validated, stability-indicating analytical method is essential to ensure that the analyte can be measured accurately and selectively, free from interference from any potential impurities.[1] This guide compares two distinct HPLC-MS approaches—a rapid screening method and a high-sensitivity quantitative method—and details the validation process in accordance with the International Council for Harmonisation (ICH) guidelines.[2][3]

Part 1: Foundational Principles of HPLC-MS Method Validation

Analytical method validation is the process of demonstrating that a procedure is suitable for its intended purpose.[3] The recently updated ICH Q2(R2) guideline provides a comprehensive framework for this process, emphasizing a lifecycle approach to method management.[2][4] The core objective is to establish, through documented evidence, a high degree of assurance that the method will consistently produce a result meeting pre-determined specifications and quality attributes.

The key validation parameters that will be assessed for each method are:

  • Specificity: The ability to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[5][6]

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.[6]

  • Accuracy: The closeness of test results obtained by the method to the true value.[2][7]

  • Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. This includes repeatability (intra-assay precision) and intermediate precision (inter-assay precision).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Range: The interval between the upper and lower concentration of analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[7]

Part 2: Method Development Strategy: A Tale of Two Approaches

The selection of an analytical method is driven by its intended application. For purity analysis, needs can range from rapid in-process control checks to rigorous quantitative determination for final product release and stability studies. Here, we compare two fit-for-purpose HPLC-MS methods.

Analyte Properties: 3-amino-4-methoxy-N-phenylbenzene-1-sulfonamide

The structure of this sulfonamide, featuring aromatic rings and a primary amine group, makes it an ideal candidate for analysis by reversed-phase HPLC with positive ion electrospray ionization (ESI) mass spectrometry. The basic amine group is readily protonated, leading to a strong signal in the mass spectrometer.

Approach A: Rapid Purity Screening with UHPLC-Full Scan MS

This approach prioritizes speed and broad-spectrum impurity detection, making it ideal for process development, initial stability assessments, and cleaning validation. Ultra-High-Performance Liquid Chromatography (UHPLC) provides fast separation times, while high-resolution full-scan mass spectrometry allows for the detection and tentative identification of unknown impurities without needing reference standards for each one.

Approach B: High-Sensitivity Quantitation with HPLC-Tandem MS (MRM)

This method is the gold standard for trace-level impurity quantification, release testing, and formal stability studies. It uses tandem mass spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode. This technique is exceptionally specific and sensitive, as it monitors a specific precursor-to-product ion transition for the analyte and its impurities, effectively filtering out chemical noise.[8]

Part 3: Comparative Experimental Protocols

Protocol 1: Method A - UHPLC-Full Scan MS

1. Standard and Sample Preparation:

  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of 3-amino-4-methoxy-N-phenylbenzene-1-sulfonamide reference standard and dissolve in 10 mL of methanol.
  • Working Standard (10 µg/mL): Dilute 100 µL of the stock solution to 10 mL with 50:50 (v/v) methanol:water.
  • Sample Solution (10 µg/mL): Prepare the test sample at the same concentration as the working standard.

2. UHPLC-MS Instrumental Conditions:

  • Column: C18, 1.9 µm, 2.1 x 100 mm.
  • Mobile Phase A: 0.1% Formic Acid in Water.
  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
  • Gradient: 5% B to 95% B over 5 minutes.
  • Flow Rate: 0.4 mL/min.
  • Column Temperature: 40°C.
  • Injection Volume: 2 µL.
  • MS Detector: High-Resolution Mass Spectrometer (e.g., Orbitrap or TOF).
  • Ionization Mode: Positive Electrospray Ionization (ESI+).
  • Scan Mode: Full Scan, m/z 100-1000.
Protocol 2: Method B - HPLC-Tandem MS (MRM)

1. Standard and Sample Preparation:

  • Follow the same procedure as in Method A, but also prepare a full calibration curve (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 ng/mL) for quantitative analysis.

2. HPLC-MS/MS Instrumental Conditions:

  • Column: C18, 3.5 µm, 2.1 x 150 mm.
  • Mobile Phase A: 0.1% Formic Acid in Water.
  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
  • Gradient: 10% B to 90% B over 10 minutes.
  • Flow Rate: 0.3 mL/min.
  • Column Temperature: 35°C.
  • Injection Volume: 5 µL.
  • MS Detector: Triple Quadrupole Mass Spectrometer.
  • Ionization Mode: Positive Electrospray Ionization (ESI+).
  • Scan Mode: Multiple Reaction Monitoring (MRM).
  • Analyte Transition: To be determined by infusing the standard. Example: m/z 309.1 → 156.1 (Precursor → Product).
  • Impurity Transitions: Specific transitions for known impurities would be added.

Part 4: The Validation Protocol: A Self-Validating System

The following protocol is designed to rigorously validate the analytical methods according to ICH Q2(R2), ensuring the data is trustworthy and defensible.[4][9]

G Dev Method Development (Method A & B) Stress Forced Degradation Study (ICH Q1A(R2)) Dev->Stress Spec Specificity Assessment (Peak Purity & Resolution) Stress->Spec Lin Linearity & Range Spec->Lin Acc Accuracy (% Recovery) Lin->Acc Prec Precision (Repeatability & Intermediate) Acc->Prec LODQ LOD & LOQ (S/N Ratio) Prec->LODQ Rob Robustness LODQ->Rob Rep Validation Report Rob->Rep Routine Routine Use & Lifecycle Mgmt Rep->Routine

Caption: Overall workflow for analytical method validation.

Step 1: Specificity and Forced Degradation

To prove a method is "stability-indicating," the drug substance must be intentionally degraded under various stress conditions.[10][11] This is the most critical step for ensuring specificity.[12] The goal is to produce degradation products and demonstrate that the analytical method can separate them from the parent compound and from each other.[13]

Forced Degradation Protocol: Prepare solutions of 3-amino-4-methoxy-N-phenylbenzene-1-sulfonamide (approx. 100 µg/mL) and expose them to the following conditions, aiming for 5-20% degradation[10][13]:

  • Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

  • Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

  • Oxidation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal: Solid drug substance at 105°C for 48 hours.

  • Photolytic: Solution exposed to ≥1.2 million lux hours and ≥200 watt hours/m² of UV/Vis light (as per ICH Q1B).[12]

Analyze all stressed samples, along with an unstressed control, using both Method A and Method B.

  • Acceptance Criteria: The method must demonstrate baseline resolution between the parent peak and all major degradation peaks. Peak purity analysis (using DAD or MS spectral data) should confirm the main peak is spectrally homogeneous.

G cluster_stress Stress Conditions Acid Acid (HCl, Heat) Analysis Analyze All Samples by HPLC-MS Acid->Analysis Base Base (NaOH, Heat) Base->Analysis Ox Oxidation (H2O2) Ox->Analysis Therm Thermal (Dry Heat) Therm->Analysis Photo Photolytic (UV/Vis Light) Photo->Analysis API API Sample (3-amino-4-methoxy-N- phenylbenzene-1-sulfonamide) API->Acid API->Base API->Ox API->Therm API->Photo Report Assess Peak Purity & Resolution Analysis->Report

Caption: Workflow for the forced degradation study.

Step 2: Linearity, Accuracy, Precision, and Limits
  • Linearity: Prepare a minimum of five concentrations spanning the expected range (e.g., for impurity analysis, from LOQ to 120% of the specification limit).[6] Plot the response versus concentration and determine the correlation coefficient (r²) and y-intercept.

    • Acceptance Criteria: r² ≥ 0.998.

  • Accuracy: Analyze samples spiked with known amounts of the analyte at three concentration levels (low, medium, high), in triplicate.[7] Calculate the percent recovery.

    • Acceptance Criteria: Recovery typically between 98.0% and 102.0% for an API assay, or 90.0% to 110.0% for impurities.

  • Precision (Repeatability & Intermediate):

    • Repeatability: Analyze six replicate preparations of the same sample on the same day, by the same analyst, on the same instrument.

    • Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on a different instrument.

    • Acceptance Criteria: Relative Standard Deviation (RSD) ≤ 2.0%.

  • LOD & LOQ: Determine these limits based on the signal-to-noise ratio (S/N).

    • Acceptance Criteria: S/N ≥ 3 for LOD; S/N ≥ 10 for LOQ. The LOQ must be demonstrated with acceptable precision and accuracy.

Part 5: Comparative Data Summary

The following table summarizes the expected performance characteristics of the two compared methods.

Validation ParameterMethod A: UHPLC-Full Scan MSMethod B: HPLC-Tandem MS (MRM)Rationale
Specificity Excellent (HRMS confirms identity)Superior (MRM transition is highly selective)Method B is less susceptible to isobaric interferences.
Linearity (r²) ≥ 0.995≥ 0.999MRM offers a more stable signal and lower noise, improving linearity.
Accuracy (% Recovery) 95.0 - 105.0%98.0 - 102.0%Higher specificity and lower noise in Method B lead to more accurate integration.
Precision (%RSD) < 5.0%< 2.0%The stability of the triple quadrupole detector provides higher precision.
LOQ ~50 ng/mL~0.5 ng/mLMRM is significantly more sensitive than full scan mode.
Analysis Time ~7 minutes~15 minutesUHPLC allows for faster gradients and shorter run times.
Application Process monitoring, impurity profilingQC release, stability testing, trace analysisMethod A is for speed and discovery; Method B is for ultimate sensitivity and quantitation.

Conclusion and Recommendations

Both the rapid UHPLC-Full Scan MS method and the high-sensitivity HPLC-Tandem MS (MRM) method are validatable and fit-for-purpose in the analysis of 3-amino-4-methoxy-N-phenylbenzene-1-sulfonamide. The choice between them is dictated by the specific requirements of the analytical task.

  • Method A (UHPLC-Full Scan MS) is the recommended approach for development phases . Its speed allows for high-throughput analysis of in-process controls, and its full-scan capability is invaluable for identifying unknown degradation products and process impurities, thus building a comprehensive understanding of the molecule's stability profile.[11]

  • Method B (HPLC-Tandem MS) is the superior choice for late-stage development, quality control (QC) release, and regulatory stability studies . Its exceptional sensitivity and specificity ensure that even trace-level impurities can be accurately quantified, meeting the stringent requirements for patient safety and regulatory submission.[1][14]

Ultimately, a comprehensive analytical control strategy may employ both methods throughout the drug development lifecycle, leveraging the strengths of each to ensure the identity, strength, quality, and purity of the final product.[2]

References

  • Title: Q2(R2) Validation of Analytical Procedures March 2024. Source: U.S. Food and Drug Administration (FDA). URL: [Link]

  • Title: Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Source: A website providing pharmaceutical guidance. URL: [Link]

  • Title: FDA Guidance on Analytical Method Validation. Source: A document available on Scribd. URL: [Link]

  • Title: Highlights from FDA's Analytical Test Method Validation Guidance. Source: ProPharma. URL: [Link]

  • Title: Forced Degradation Study in Pharmaceutical Stability. Source: Pharmaguideline. URL: [Link]

  • Title: ICH and FDA Guidelines for Analytical Method Validation. Source: Lab Manager. URL: [Link]

  • Title: FDA Releases Guidance on Analytical Procedures. Source: BioPharm International. URL: [Link]

  • Title: Forced Degradation Testing. Source: SGS Thailand. URL: [Link]

  • Title: Development of forced degradation and stability indicating studies of drugs—A review. Source: ScienceDirect. URL: [Link]

  • Title: Reliable Determination of Sulfonamides in Water Using UHPLC Tandem Mass Spectrometry. Source: Agilent. URL: [Link]

  • Title: Forced Degradation Studies: Regulatory Considerations and Implementation. Source: IVT Network. URL: [Link]

  • Title: Rapid determination of sulfonamide residues in honey samples using non-targeted liquid chromatography-high resolution mass spectrometry. Source: SpringerLink. URL: [Link]

  • Title: Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization. Source: National Center for Biotechnology Information (NCBI). URL: [Link]

  • Title: Food Sample Preparation for the Determination of Sulfonamides by High-Performance Liquid Chromatography: State-of-the-Art. Source: MDPI. URL: [Link]

  • Title: ANALYSIS OF SULFONAMIDE RESIDUES IN REAL HONEY SAMPLES USING LIQUID CHROMATOGRAPHY WITH FLUORESCENCE AND TANDEM MASS SPECTROMETRY. Source: Molnar-Institute. URL: [Link]

  • Title: ICH Guidelines For Analytical Method Validation. Source: AMSbiopharma. URL: [Link]

  • Title: ICH guideline M10 on bioanalytical method validation and study sample analysis. Source: European Medicines Agency (EMA). URL: [Link]

  • Title: ICH Guidelines For Analytical Method Validation (Q2A and Q2B); Specificity and Linearity Part- I. Source: YouTube. URL: [Link]

  • Title: ICH guideline Q2(R2) on validation of analytical procedures. Source: European Medicines Agency (EMA). URL: [Link]

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Validation

comparative structure-activity relationship (SAR) of methoxy-sulfonamides

A Comparative Structure-Activity Relationship Guide for Drug Development Professionals Introduction: The Enduring Legacy of the Sulfonamide Scaffold The sulfonamide moiety (-SO₂NH₂), a cornerstone of medicinal chemistry,...

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Structure-Activity Relationship Guide for Drug Development Professionals

Introduction: The Enduring Legacy of the Sulfonamide Scaffold

The sulfonamide moiety (-SO₂NH₂), a cornerstone of medicinal chemistry, has given rise to a vast and diverse arsenal of therapeutic agents since its discovery in the early 20th century.[1][2][3] From their initial success as antibacterial agents to their contemporary roles as anticancer, anti-inflammatory, and antiviral drugs, sulfonamides have proven to be a remarkably versatile pharmacophore.[3][4] The enduring relevance of this scaffold lies in its synthetic tractability and its ability to engage in key interactions with a multitude of biological targets, often by mimicking the transition state of enzymatic reactions or by occupying specific binding pockets.[1][5]

This guide focuses on a specific, yet profoundly influential, structural modification within the sulfonamide chemical space: the introduction of a methoxy group (-OCH₃). While seemingly a minor addition, the strategic placement of a methoxy substituent on the aromatic or heterocyclic rings of sulfonamide-based molecules can dramatically alter their physicochemical properties and, consequently, their biological activity, selectivity, and pharmacokinetic profile. We will explore the nuanced structure-activity relationships (SAR) of methoxy-sulfonamides, drawing upon experimental data from diverse therapeutic areas to provide a comparative analysis for researchers, scientists, and drug development professionals.

The Multifaceted Influence of the Methoxy Group

The methoxy group exerts its influence through a combination of electronic and steric effects. As an electron-donating group through resonance and an electron-withdrawing group through induction, its net effect on the aromatic ring's electron density is position-dependent. Furthermore, its modest steric bulk can dictate the preferred conformation of the molecule and its ability to fit into a target's binding site. These subtle modulations can have a profound impact on a compound's potency, selectivity, and overall drug-like properties.

Comparative SAR of Methoxy-Sulfonamides Across Different Target Classes

To illustrate the diverse roles of the methoxy group, we will examine its impact on the SAR of sulfonamides targeting three distinct classes of enzymes: 12-Lipoxygenase (12-LOX), Phosphatidylinositol 3-kinase (PI3K)/mammalian Target of Rapamycin (mTOR), and Carbonic Anhydrases (CAs).

Methoxybenzylamino-benzenesulfonamides as 12-Lipoxygenase Inhibitors

12-Lipoxygenase is an enzyme implicated in inflammatory diseases and cancer.[6] A notable class of 12-LOX inhibitors is based on the 4-((benzyl)amino)benzenesulfonamide scaffold. The position of the methoxy group on the benzyl ring is critical for potent inhibitory activity.

Key SAR Insights:

  • Essentiality of the 2-Hydroxy Group: A hydroxyl group at the 2-position of the benzyl ring is consistently found to be crucial for activity.[7]

  • Optimal Placement of the Methoxy Group: The 3-position on the benzyl ring is the most favorable location for the methoxy group, leading to potent 12-LOX inhibition.[7]

  • Detrimental Effects of Other Substitutions: Moving the methoxy group to the 4-position or introducing other substituents like methyl, amino, or nitro groups at the 3-position results in a significant loss of activity.[7] Interestingly, replacing the 3-methoxy group with a chloro or bromo group at the 4-position can maintain or even improve activity, suggesting that both electronic and steric factors are at play in the binding pocket.[7]

Comparative Activity Data:

Compound IDR1 (2-position)R2 (3-position)R3 (4-position)IC₅₀ (µM) for 12-LOX
1 OHOMeH4.8
28 OHHOMe22
23 OHMeH> 40
24 OHNH₂H> 40
25 OHNO₂H> 40
22 OHHBr2.2
27 OHHCl6.3

Data synthesized from J Med Chem. 2014 Jan 23;57(2):495-506.[6][7]

Experimental Workflow for 12-LOX Inhibition Assay:

G cluster_prep Preparation cluster_assay Assay cluster_detection Detection & Analysis enzyme Recombinant Human 12-LOX incubation Incubate Enzyme, Inhibitor, and Substrate enzyme->incubation substrate Arachidonic Acid substrate->incubation inhibitor Methoxy-sulfonamide Test Compound inhibitor->incubation reaction Initiate Reaction incubation->reaction quenching Quench Reaction reaction->quenching hplc HPLC Analysis of 12-HETE Product quenching->hplc data Calculate % Inhibition hplc->data ic50 Determine IC₅₀ Value data->ic50 caption Workflow for 12-LOX Inhibition Assay.

Caption: Workflow for 12-LOX Inhibition Assay.

Methoxy-Sulfonamide Pyridine Derivatives as PI3K/mTOR Dual Inhibitors

The PI3K/mTOR signaling pathway is a critical regulator of cell growth and survival, and its dysregulation is a hallmark of many cancers.[8][9][10] Dual inhibitors of PI3K and mTOR have shown significant promise as anticancer agents.

Key SAR Insights:

  • Importance of the Aromatic Skeleton: The nature of the aromatic core to which the methoxy-sulfonamide pyridine moiety is attached significantly influences activity. A quinoline skeleton was found to be optimal for potent PI3Kα and mTOR kinase inhibition.[8][9][10]

  • Role of the Methoxy Group on the Pyridine Ring: The methoxy group on the pyridine ring is a common feature in this class of inhibitors, suggesting its importance for binding to the kinase domain.

  • Impact of Substituents on the Oxazole Ring: Introduction of an oxazole group with a carboxylic acid ester, which can be converted to various amides, allows for fine-tuning of activity and properties. The substituent at the fifth position of the oxazole ring has a crucial effect on the biological activity.[10]

Comparative Activity Data of Quinoline Core Derivatives:

Compound IDR Group on Oxazole AmidePI3Kα IC₅₀ (nM)mTOR IC₅₀ (nM)HCT-116 Cell IC₅₀ (nM)
22c 2,4-difluorobenzyl0.222320
22a H2.5110230
22b methyl1.885150
22d 4-fluorobenzyl0.553545

Data synthesized from Pharmaceuticals (Basel). 2023 Mar 20;16(3):461.[8][9][10]

Signaling Pathway Visualization:

G cluster_inhibitor RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 Survival Cell Survival Akt->Survival Growth Cell Growth & Proliferation mTORC1->Growth mTORC2 mTORC2 mTORC2->Akt Inhibitor Methoxy-Sulfonamide Inhibitor (e.g., 22c) Inhibitor->PI3K Inhibitor->mTORC1 Inhibitor->mTORC2 caption PI3K/mTOR Signaling Pathway Inhibition.

Caption: PI3K/mTOR Signaling Pathway Inhibition.

Methoxy-Substituted Sulfonamides as Carbonic Anhydrase Inhibitors

Carbonic anhydrases (CAs) are a family of metalloenzymes involved in various physiological processes, and their inhibition has therapeutic applications in glaucoma, epilepsy, and cancer.[11] The sulfonamide group is a classic zinc-binding group for CA inhibitors.

Key SAR Insights:

  • General Principle: The unsubstituted sulfonamide group is essential for coordinating with the zinc ion in the active site of CAs.

  • Influence of Methoxy Groups on Selectivity: The presence and position of methoxy groups on the aromatic or heterocyclic portions of the molecule can significantly influence isoform selectivity.[11] For example, in a series of pyrazole- and pyridazinecarboxamide-containing sulfonamides, the nature of the substituents, including methoxy groups, on the aryl ring played a crucial role in determining the inhibitory profile against different CA isoforms (hCA I, II, IX, and XII).[11]

  • Conformational Effects: The methoxy group can influence the overall conformation of the inhibitor, affecting how it fits into the active site of different isoforms. For instance, the presence of a hydrophobic residue like Phe131 in hCA II versus a smaller Leu131 in hCA I can lead to different binding conformations for the same inhibitor, resulting in isoform selectivity.[11]

Experimental Protocol for Carbonic Anhydrase Inhibition Assay:

1. Enzyme and Inhibitor Preparation:

  • Recombinant human CA isoforms (e.g., hCA I, II, IX, XII) are expressed and purified.
  • Stock solutions of methoxy-sulfonamide inhibitors are prepared in a suitable solvent (e.g., DMSO).

2. Assay Procedure (Esterase Activity Method):

  • The assay is performed in a 96-well plate.
  • To each well, add buffer (e.g., Tris-HCl), the CA enzyme solution, and the inhibitor solution at various concentrations.
  • Pre-incubate the enzyme and inhibitor for a defined period (e.g., 15 minutes) at room temperature to allow for complex formation.
  • Initiate the reaction by adding the substrate, 4-nitrophenyl acetate.
  • Monitor the hydrolysis of the substrate to 4-nitrophenol by measuring the absorbance at 400 nm over time using a plate reader.

3. Data Analysis:

  • Calculate the initial reaction rates from the linear portion of the absorbance versus time curves.
  • Determine the percentage of inhibition for each inhibitor concentration.
  • Calculate the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.
  • Inhibition constants (Ki) can be determined using the Cheng-Prusoff equation.[11]

Conclusion: The Methoxy Group as a Key Tool in Drug Design

The strategic incorporation of a methoxy group into a sulfonamide scaffold is a powerful tool for medicinal chemists. As demonstrated in the comparative analysis of inhibitors for 12-LOX, PI3K/mTOR, and Carbonic Anhydrases, the position and context of the methoxy group can profoundly influence biological activity and selectivity. A thorough understanding of these structure-activity relationships is crucial for the rational design of novel and improved sulfonamide-based therapeutics. This guide provides a framework for researchers to appreciate the subtle yet significant role of the methoxy substituent and to leverage this knowledge in their drug discovery efforts.

References

  • Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. MDPI. Available from: [Link]

  • Synthesis and Structure–Activity Relationship Studies of 4-((2-Hydroxy-3-methoxybenzyl)amino)benzenesulfonamide Derivatives as Potent and Selective Inhibitors of 12-Lipoxygenase. PMC - PubMed Central. Available from: [Link]

  • An Update on Synthesis of Coumarin Sulfonamides as Enzyme Inhibitors and Anticancer Agents. MDPI. Available from: [Link]

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  • SYNTHESIS AND BIOLOGICAL EVALUATION OF SULFONAMIDE DERIVATIVES AS ANTIMICROBIAL AGENTS. Available from: [Link]

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  • Synthesis and structure-activity relationship studies of 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide derivatives as potent and selective inhibitors of 12-lipoxygenase. PubMed. Available from: [Link]

  • Structure-activity relationships of sulfonamide drugs and human carbonic anhydrase C: modeling of inhibitor molecules into the receptor site of the enzyme with an interactive computer graphics display. PubMed. Available from: [Link]

  • Therapeutic potential of sulfamides as enzyme inhibitors. PubMed. Available from: [Link]

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  • Discovery and structure-activity relationships of sulfonamide ETA-selective antagonists. PubMed. Available from: [Link]

  • In silico research on new sulfonamide derivatives as BRD4 inhibitors targeting acute myeloid leukemia using various computational techniques including 3D-QSAR, HQSAR, molecular docking, ADME/Tox, and molecular dynamics. PubMed. Available from: [Link]

  • Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors. PMC. Available from: [Link]

  • Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. PMC. Available from: [Link]

  • Sulfonamides with Potent Inhibitory Action and Selectivity against the α-Carbonic Anhydrase from Vibrio cholerae. PMC - NIH. Available from: [Link]

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  • Structure-activity relationship study of sulfonamide derivatives as antidiabetic and anti-Alzheimer's agents. ResearchGate. Available from: [Link]

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  • Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. MDPI. Available from: [Link]

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  • Novel Sulfonamide Derivatives as a Tool to Combat Methicillin-Resistant Staphylococcus Aureus. Taylor & Francis. Available from: [Link]

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Safety & Regulatory Compliance

Safety

3-amino-4-methoxy-N-phenylbenzene-1-sulfonamide proper disposal procedures

Executive Summary & Chemical Identification This guide mandates the safe handling and disposal protocols for 3-amino-4-methoxy-N-phenylbenzene-1-sulfonamide (CAS 27075-47-4 ). As a sulfonamide derivative, this compound p...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Identification

This guide mandates the safe handling and disposal protocols for 3-amino-4-methoxy-N-phenylbenzene-1-sulfonamide (CAS 27075-47-4 ). As a sulfonamide derivative, this compound presents specific environmental and biological risks, particularly concerning aquatic toxicity and potential antibiotic resistance propagation if released into water systems.[1]

Strict Adherence Required: Under no circumstances should this compound be discharged into municipal sewage systems or sinks. "Zero Liquid Discharge" (ZLD) protocols apply.

Physicochemical Profile[1][2][3][4]
PropertyDetail
Chemical Name 3-amino-4-methoxy-N-phenylbenzene-1-sulfonamide
CAS Number 27075-47-4
Molecular Formula

Molecular Weight 278.33 g/mol
Physical State Solid (Crystalline powder)
Solubility Low in water; soluble in DMSO, Methanol, Acetone
Hazard Class (GHS) Warning (Irritant).[2][3] H315 (Skin), H319 (Eye), H335 (Resp), H411 (Aquatic Chronic).

Personal Protective Equipment (PPE) Matrix

Before initiating any disposal workflow, personnel must don the following PPE to mitigate exposure risks.

PPE CategorySpecificationRationale
Respiratory N95 / P2 Respirator (Minimum)Prevents inhalation of fine particulates during weighing or spill cleanup.
Hand Protection Nitrile Gloves (Double-gloved recommended)Sulfonamides can be absorbed dermally; double-gloving prevents breakthrough.
Eye Protection Chemical Splash Goggles Prevents ocular irritation from dust or splashes.
Body Protection Lab Coat (Buttoned) + Tyvek Sleeves Prevents contamination of street clothes and skin contact.

Disposal Workflows & Operational Logic

The disposal strategy relies on High-Temperature Incineration as the only validated method for complete destruction of the sulfonamide moiety (


).
Workflow A: Solid Waste (Pure Compound & Contaminated Solids)

Applicability: Expired reagents, reaction byproducts, contaminated weighing boats, gloves, and paper towels.

  • Segregation: Do not mix with oxidizers or strong acids.

  • Containerization: Place solids in a wide-mouth HDPE (High-Density Polyethylene) jar.

  • Labeling: Affix a hazardous waste label with the following details:

    • Constituents: 3-amino-4-methoxy-N-phenylbenzene-1-sulfonamide (100%).

    • Hazard Checkbox: Toxic, Irritant.[2]

  • Final Disposal: Transfer to a licensed hazardous waste contractor for Rotary Kiln Incineration (Temperature > 1100°C) to ensure thermal decomposition of sulfur oxides (

    
    ) and nitrogen oxides (
    
    
    
    ).
Workflow B: Liquid Waste (Mother Liquors & Solvents)

Applicability: Reaction mixtures, HPLC effluents, and washing solvents.

  • Compatibility Check: Ensure the solvent stream is compatible (e.g., non-halogenated vs. halogenated).

  • Collection: Collect in Carboys (HDPE or Glass) .

    • Critical Step: If the solution is acidic, neutralize to pH 6-8 before storage to prevent precipitation of the sulfonamide, which can clog waste lines.

  • Labeling:

    • Constituents: Solvent Name (e.g., Methanol 90%) + 3-amino-4-methoxy-N-phenylbenzene-1-sulfonamide (<10%).

  • Disposal: Incineration via liquid injection.

Visual Decision Tree: Disposal Logic

DisposalLogic Start Waste Generation TypeCheck Determine Waste Type Start->TypeCheck SolidWaste Solid Waste (Pure/Contaminated Items) TypeCheck->SolidWaste Solid LiquidWaste Liquid Waste (Solvents/Mother Liquor) TypeCheck->LiquidWaste Liquid PackSolid Pack in HDPE Wide-Mouth Jar Double Bag SolidWaste->PackSolid CheckpH Check pH (Is it Acidic?) LiquidWaste->CheckpH Label Label: 'Toxic - Sulfonamide Derivative' CAS: 27075-47-4 PackSolid->Label Neutralize Neutralize to pH 6-8 (Prevent Precipitation) CheckpH->Neutralize Yes (<6) PackLiquid Collect in Solvent Carboy (Segregate Halogenated) CheckpH->PackLiquid No (6-8) Neutralize->PackLiquid PackLiquid->Label Incinerate Final Disposal: High-Temp Incineration (>1100°C) Label->Incinerate

Figure 1: Operational decision tree for segregating and packaging sulfonamide waste streams.

Emergency Procedures: Spill Response

In the event of a spill, immediate containment is necessary to prevent environmental spread.[4]

  • Evacuate & Ventilate: Clear the immediate area. If the spill is dry powder, minimize air currents to prevent dust clouds.

  • PPE Upgrade: Wear N95 respirator and double gloves.

  • Containment:

    • Dry Spill: Cover with a plastic sheet to minimize dust. Use a HEPA-filtered vacuum or wet-wipe method (damp paper towels) to clean. Do not dry sweep.

    • Wet Spill: Absorb with inert material (Vermiculite or Sand). Do not use combustible materials like sawdust.

  • Decontamination: Clean the surface with a soap/water solution, followed by an ethanol wipe. Collect all cleaning materials as Solid Waste (see Workflow A).

Spill Response Workflow

SpillResponse Alert Spill Detected Assess Assess State: Dry vs. Liquid Alert->Assess Dry Dry Powder Spill Assess->Dry Powder Liquid Liquid/Solvent Spill Assess->Liquid Solution WetWipe Cover & Wet Wipe (Avoid Dust) Dry->WetWipe Absorb Absorb with Vermiculite (No Sawdust) Liquid->Absorb Collect Collect into Hazardous Waste Bag WetWipe->Collect Absorb->Collect Clean Decontaminate Surface (Soap + Ethanol) Collect->Clean Report Report to EHS Clean->Report

Figure 2: Step-by-step spill response protocol ensuring containment and safety.

Regulatory & Compliance Framework

  • EPA (USA): This compound must be treated as a hazardous chemical. While not explicitly listed on the RCRA P-list or U-list, it falls under the "Characteristic Waste" definition if it exhibits toxicity, or under the "General Duty Clause" requiring safe disposal of recognized hazards.

  • Zero Discharge: Sulfonamides are persistent organic pollutants. Discharge to sewer systems is a violation of the Clean Water Act (CWA) in many jurisdictions due to the risk of developing antibiotic-resistant bacteria in wastewater treatment plants.

  • Transport (DOT/IATA):

    • Proper Shipping Name: Environmentally hazardous substance, solid, n.o.s. (3-amino-4-methoxy-N-phenylbenzene-1-sulfonamide).

    • UN Number: UN 3077.

    • Class: 9.

    • Packing Group: III.

References

  • Matrix Fine Chemicals. (2025).[2][3][5] Product Specification: 3-amino-4-methoxy-N-phenylbenzene-1-sulfonamide (CAS 27075-47-4).[6][7][8] Retrieved from

  • PubChem. (2025).[9] Compound Summary: Sulfonamide Derivatives and Disposal. National Library of Medicine. Retrieved from

  • US Environmental Protection Agency (EPA). (2024). Management of Pharmaceutical Hazardous Waste. Retrieved from

  • Occupational Safety and Health Administration (OSHA). (2024). Hazard Communication Standard: Safety Data Sheets. Retrieved from

Sources

Handling

Personal protective equipment for handling 3-amino-4-methoxy-N-phenylbenzene-1-sulfonamide

Executive Safety Summary (The "Why") Compound Class: Substituted Aromatic Amine / Sulfonanilide. Physical State: Solid (crystalline powder).

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary (The "Why")

Compound Class: Substituted Aromatic Amine / Sulfonanilide. Physical State: Solid (crystalline powder). Primary Hazards: Skin Sensitization, Methemoglobinemia (Systemic), Aquatic Toxicity.

Handling 3-amino-4-methoxy-N-phenylbenzene-1-sulfonamide requires a safety strategy that goes beyond standard "lab hygiene."[1][2][3][4] This molecule contains two critical structural alerts:

  • The Aniline Moiety (3-amino group): Aromatic amines are lipophilic and can be absorbed transdermally. Once metabolized, they can oxidize hemoglobin to methemoglobin, causing tissue hypoxia (cyanosis).

  • The Sulfonamide Linkage: A known sensitizer class. Repeated exposure can lead to severe hypersensitivity reactions (e.g., Stevens-Johnson Syndrome in extreme cases).

Operational Directive: Treat this compound as a Control Band 3 (High Potency) agent. All handling of the neat solid must occur within a primary containment device (Fume Hood or Powder Enclosure).

Personal Protective Equipment (PPE) Matrix

This protocol uses a "Barrier-in-Depth" approach. We do not rely on a single layer of protection.[5]

Protection ZoneRequired EquipmentTechnical Justification (Causality)
Respiratory Fume Hood (Primary) If hood unavailable:P100 / N99 Respirator The methoxy group increases molecular weight but does not eliminate volatility or dust generation. Dust inhalation is the fastest route to systemic toxicity.
Dermal (Hands) Double Gloving Strategy Inner: 4 mil Nitrile (High dexterity)Outer: 5-8 mil Nitrile (extended cuff)Aromatic amines can permeate thin nitrile. The "air gap" between two gloves significantly delays breakthrough time. Change outer gloves every 30 mins.
Dermal (Body) Tyvek® Lab Coat/Sleeves (Disposable)Cotton lab coats absorb dust and hold it against the skin/street clothes, creating a secondary exposure source. Disposable non-woven fabrics (Tyvek) repel dust.
Ocular Chemical Splash Goggles (Indirect Vent)Safety glasses with side shields are insufficient for powders that can drift. Goggles seal the ocular mucosa from sensitizing dusts.

Operational Protocols

A. Gowning & De-gowning Workflow

Logic: The highest risk of exposure often occurs when removing contaminated PPE, not during the experiment itself.

  • Donning (Clean Zone):

    • Put on inner gloves.

    • Don Tyvek lab coat/sleeves; ensure cuffs are over the inner glove.

    • Put on outer gloves; pull cuff over the Tyvek sleeve (Tape seal recommended for >10g scale).

    • Don goggles.

  • Doffing (Dirty Zone - Inside Hood):

    • Wipe down outer gloves with methanol/ethanol wipe.

    • Remove outer gloves inside the hood; discard as solid hazardous waste.

    • Remove goggles.

    • Remove Tyvek coat (roll inside-out to trap dust).

    • Remove inner gloves (last step).

    • IMMEDIATE: Wash hands with soap and tepid water (Hot water opens pores; cold water reduces solubility of soap).

B. Weighing & Solubilization

Logic: Static electricity can cause this powder to "jump," contaminating the balance and user.

  • Static Control: Use an ionizing bar or anti-static gun on the weighing boat before adding the compound.

  • Solvent Selection: When dissolving, avoid using DMSO or DMF if possible. These solvents are "skin penetrants" and will carry the aromatic amine through your gloves and skin faster than the solid alone.

    • Preferred Solvents: Ethyl Acetate, Dichloromethane (DCM) – Note: DCM degrades nitrile; change gloves immediately upon splash.

Emergency Response & Disposal

Acute Exposure Management
  • Skin Contact: Wash immediately with soap and water for 15 minutes. Do not use alcohol to wash skin; it enhances absorption of the amine.

  • Inhalation: Move to fresh air. Monitor for "Blue Lip" syndrome (Cyanosis) – a sign of methemoglobinemia. Oxygen may be required.

Disposal Logic
  • Solid Waste: Bag separately as "Toxic Organic Solid." Label clearly with "Aromatic Amine."

  • Liquid Waste: Segregate into Halogenated or Non-Halogenated streams. Do NOT mix with oxidizers (e.g., Nitric Acid), as aromatic amines can react violently or form nitro-compounds.

  • Decontamination: Wipe surfaces with 10% HCl (converts the amine to the water-soluble hydrochloride salt), followed by detergent water.

Visualized Safety Logic

Diagram 1: PPE Decision Logic (Control Banding)

This decision tree helps you adjust PPE based on the scale of your operation.

PPE_Logic Start Start: Handling 3-amino-4-methoxy-N-phenylbenzene-1-sulfonamide State Physical State? Start->State Solid Solid / Powder State->Solid Solution Solution / Liquid State->Solution Quantity Quantity? Solid->Quantity Solvent Carrier Solvent? Solution->Solvent Small < 100 mg Quantity->Small Large > 100 mg Quantity->Large Lvl1 Level 1 PPE: Nitrile Gloves + Lab Coat + Glasses (Fume Hood Required) Small->Lvl1 Lvl2 Level 2 PPE: Double Nitrile + Tyvek Sleeves + Goggles (Static Control Essential) Large->Lvl2 Standard Ethanol/DCM Solvent->Standard Penetrant DMSO/DMF Solvent->Penetrant Standard->Lvl1 Lvl3 Level 3 PPE: Silver Shield Liners + Double Nitrile + Face Shield Penetrant->Lvl3

Caption: Risk-based PPE selection logic. Note that DMSO/DMF (Penetrants) drastically increase the skin absorption risk, requiring laminate (Silver Shield) glove liners.

Diagram 2: The "Dirty-to-Clean" De-gowning Flow

Correct removal of PPE is critical to prevent secondary contamination.

Degowning Step1 1. Wipe Outer Gloves (Ethanol Wipe) Step2 2. Remove Outer Gloves (Inside Hood) Step1->Step2 Step3 3. Remove Eyewear (Place in wash bin) Step2->Step3 Step4 4. Remove Tyvek (Roll Inside-Out) Step3->Step4 Step5 5. Remove Inner Gloves (Don't touch skin) Step4->Step5 Step6 6. Wash Hands (Soap + Tepid Water) Step5->Step6

Caption: Sequential de-gowning protocol to ensure contaminated surfaces (outer gloves/sleeves) never touch the user's skin.[2][3][6][7]

References & Authority

  • National Institute for Occupational Safety and Health (NIOSH). (2019). The NIOSH Occupational Exposure Banding Process for Chemical Risk Management. CDC. [Link]

  • American Chemical Society (ACS). (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Chemical Health & Safety. [Link]

  • PubChem. (n.d.). Sulfanilamide Safety Data (Analogous Structure). National Library of Medicine. [Link]

  • Occupational Safety and Health Administration (OSHA). Dermal Exposure: Chemical Resistance Guide. [Link]

Sources

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